Product packaging for Hydroxysulochrin(Cat. No.:)

Hydroxysulochrin

Cat. No.: B3025930
M. Wt: 348.3 g/mol
InChI Key: WSRCOMOWYVKWBE-UHFFFAOYSA-N
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Description

Hydroxysulochrin is a chemical compound of interest in various research fields. Specific details regarding its applications, research value, and mechanism of action are areas of ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O8 B3025930 Hydroxysulochrin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRCOMOWYVKWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hydroxysulochrin: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a naturally occurring benzophenone derivative that has been isolated from the fungus Aureobasidium sp.[1] As a secondary metabolite, it has garnered interest for its specific biological activity as a plant growth regulator. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental workflows and a discussion of its potential mechanism of action within relevant signaling pathways are also presented.

Chemical Structure and Identification

This compound is characterized by a diaryl ketone core, with one phenyl ring being a derivative of 3,5-dihydroxy-4-(hydroxymethyl)benzoic acid and the other being a derivative of 5-hydroxy-3-methoxybenzoic acid methyl ester.

  • Chemical Name: 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester[2]

  • Molecular Formula: C₁₇H₁₆O₈[2]

  • CAS Number: 581068-64-6[2]

  • SMILES: COC1=C(C(=O)C2=C(O)C=C(CO)C=C2O)C(=CC(=C1)O)C(=O)OC[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 348.30 g/mol [2]
Appearance Solid[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[2]
Storage Temperature -20°C[2]

Experimental Protocols

While the full experimental details from the primary literature (Shimada et al., 2003) are not publicly available, a generalized workflow for the isolation and characterization of a fungal metabolite like this compound is presented below. This serves as a representative protocol for researchers aiming to isolate similar compounds.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification cluster_2 Structure Elucidation A 1. Fungal Culture Aureobasidium sp. grown on malt extract medium B 2. Filtration Separation of fungal biomass from the culture filtrate A->B C 3. Liquid-Liquid Extraction Extraction of the filtrate with an organic solvent (e.g., Ethyl Acetate) B->C D 4. Column Chromatography Initial separation on silica gel using a solvent gradient C->D E 5. Further Purification (e.g., Sephadex LH-20) D->E F 6. High-Performance Liquid Chromatography (HPLC) Final purification to yield pure this compound E->F G 7. Spectroscopic Analysis - Mass Spectrometry (MS) - Nuclear Magnetic Resonance (NMR) - Infrared (IR) Spectroscopy F->G H 8. Structure Determination Analysis of spectroscopic data to determine the chemical structure G->H

Fig. 1: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a plant growth regulator with a specific inhibitory effect on tea (Camellia sinensis) pollen tube growth. At a concentration of 100 mg/L, it was found to inhibit pollen tube growth by 41%.[1] Interestingly, it showed no inhibitory effect on the growth of lettuce (Lactuca sativa) seedlings, suggesting a targeted biological activity.[1]

The precise molecular target of this compound in pollen tubes has not yet been elucidated. However, its activity as a pollen tube growth inhibitor suggests that it may interfere with one or more of the key signaling pathways that regulate this process. Pollen tube elongation is a complex process governed by a network of signaling molecules, including calcium ions (Ca²⁺), reactive oxygen species (ROS), and small GTPases of the ROP (Rho-related GTPases from plants) family.

The diagram below illustrates a simplified model of the ROP GTPase signaling pathway, a central regulator of polarized cell growth in pollen tubes. This compound may potentially act by disrupting one of the components of this pathway, leading to the observed inhibition of pollen tube elongation.

G cluster_0 Pollen Tube Tip Signaling cluster_1 Downstream Effectors Ext_Signal External Cues (e.g., from pistil tissue) Receptor Receptor Kinase Ext_Signal->Receptor ROP_GEF ROP-GEF (activator) Receptor->ROP_GEF Active_ROP Active ROP-GTP ROP_GEF->Active_ROP activates Inactive_ROP Inactive ROP-GDP Active_ROP->Inactive_ROP inactivated by ROS_Prod ROS Production Active_ROP->ROS_Prod Ca_Influx Ca²⁺ Influx Active_ROP->Ca_Influx Actin_Org Actin Cytoskeleton Organization Active_ROP->Actin_Org Inactive_ROP->ROP_GEF ROP_GAP ROP-GAP (inactivator) ROP_GAP->Inactive_ROP Pollen_Growth Polarized Pollen Tube Growth ROS_Prod->Pollen_Growth Ca_Influx->Pollen_Growth Actin_Org->Pollen_Growth This compound This compound (Potential Point of Inhibition) This compound->Pollen_Growth Inhibits

Fig. 2: Potential inhibition point of this compound in the ROP GTPase signaling pathway.

Conclusion

This compound is a fungal metabolite with a well-defined chemical structure and specific activity as a tea pollen tube growth inhibitor. While detailed spectroscopic data and experimental protocols from its initial discovery are not widely available, its known properties make it an interesting subject for further research in plant biology and as a potential lead for the development of novel agrochemicals. Future studies should focus on elucidating its precise mechanism of action and identifying its molecular target within the signaling pathways that govern pollen tube growth.

References

Hydroxysulochrin: A Fungal Metabolite with Potent Plant Growth Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide on the discovery, natural sources, and biological activity of hydroxysulochrin, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound was first discovered and isolated from the culture filtrate of the fungus Aureobasidium sp. by a team of Japanese scientists and reported in 2003.[1][2] The structure of this novel plant growth regulator was elucidated using spectroscopic methods. Alongside this compound, the known compound sulochrin was also isolated from the same fungal culture.

Initial biological activity screenings revealed that this compound exhibits significant inhibitory effects on the growth of tea pollen tubes.[1][2] This finding has positioned this compound as a molecule of interest for further investigation into its potential applications as a plant growth regulator.

Natural Sources and Biosynthesis

To date, the primary and only confirmed natural source of this compound is the fungus Aureobasidium sp.[1][2] While the full biosynthetic pathway of this compound in Aureobasidium sp. has not been explicitly detailed in published literature, the presence of polyketide synthase (PKS) gene clusters in the genome of Aureobasidium pullulans strongly suggests that this compound is a polyketide.[3][4][5] Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants, and are synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives. The biosynthesis of the related compound, sulochrin, in Aspergillus terreus has been shown to proceed through the acetate-malonate pathway, further supporting a polyketide origin for this compound.

Table 1: Natural Sources of this compound

Producing OrganismCompound(s) IsolatedReference(s)
Aureobasidium sp.This compound, Sulochrin[1][2]

Quantitative yield data for this compound from Aureobasidium sp. is not currently available in published literature.

Experimental Protocols

While the seminal paper by Shimada et al. (2003) does not provide exhaustive, step-by-step protocols, it outlines the general methodology for the isolation and characterization of this compound.

Isolation and Purification

A general workflow for the isolation and purification of this compound from a fungal culture can be inferred as follows:

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization Aureobasidium Inoculation of Aureobasidium sp. MaltExtract Growth in Malt Extract Medium Aureobasidium->MaltExtract Filtration Filtration of Culture Broth MaltExtract->Filtration Extraction Solvent Extraction of Filtrate Filtration->Extraction Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Extraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions Spectroscopy Spectroscopic Analysis (NMR, MS) Fractions->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Figure 1: Generalized workflow for the isolation and characterization of this compound.
  • Fungal Culture: Aureobasidium sp. is cultured in a suitable liquid medium, such as a malt extract medium, to allow for the production of secondary metabolites.

  • Extraction: The culture broth is filtered to separate the mycelium from the culture filtrate. The filtrate, containing the secreted metabolites, is then subjected to solvent extraction (e.g., with ethyl acetate) to partition the organic compounds.

  • Purification: The crude extract is purified using various chromatographic techniques. This may involve column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

The structure of this compound was established through the analysis of its spectroscopic data. While the full raw data is not publicly available, the key techniques employed were:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its inhibition of tea pollen tube growth.[1][2] At a concentration of 100 mg/L, this compound was found to inhibit tea pollen tube growth by 41%. The exact molecular mechanism by which this compound exerts this inhibitory effect is not yet fully understood. However, it is likely that it interferes with one or more of the critical signaling pathways that regulate pollen tube elongation.

Pollen tube growth is a highly complex process controlled by a network of signaling molecules, including calcium ions, reactive oxygen species (ROS), and small GTPases. These signaling pathways regulate the dynamic organization of the actin cytoskeleton and the targeted delivery of vesicles containing cell wall precursors to the growing tip. It is plausible that this compound disrupts one or more of these interconnected signaling cascades, leading to the observed inhibition of pollen tube elongation.

signaling_pathway cluster_pollen_tube Pollen Tube Tip Ca_gradient Ca²⁺ Gradient Actin_dynamics Actin Cytoskeleton Dynamics Ca_gradient->Actin_dynamics ROS_production ROS Production ROS_production->Actin_dynamics Vesicle_trafficking Vesicle Trafficking Actin_dynamics->Vesicle_trafficking Tip_growth Tip Growth Vesicle_trafficking->Tip_growth This compound This compound This compound->Inhibition_point Inhibition_point->Ca_gradient Inhibition_point->ROS_production Inhibition_point->Actin_dynamics

Figure 2: Putative signaling pathways in pollen tube growth potentially targeted by this compound.

Further research is required to elucidate the precise molecular target(s) of this compound and the specific signaling pathways it modulates to inhibit pollen tube growth.

Future Perspectives

This compound represents a promising lead compound for the development of novel plant growth regulators. Future research efforts should focus on several key areas:

  • Optimization of Production: Development of high-yielding fermentation and purification protocols for this compound from Aureobasidium sp. or through heterologous expression in a suitable host.

  • Elucidation of Biosynthetic Pathway: Identification and characterization of the gene cluster responsible for this compound biosynthesis in Aureobasidium sp. This would open up possibilities for biosynthetic engineering to produce novel analogs with improved activity.

  • Mechanism of Action Studies: Detailed investigation into the molecular mechanism by which this compound inhibits pollen tube growth. This could involve identifying its protein target(s) and characterizing its effects on key signaling pathways.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to understand the structural features required for its plant growth inhibitory activity.

A comprehensive understanding of these aspects will be crucial for unlocking the full potential of this compound in agricultural and biotechnological applications.

References

The Enigmatic Path to Hydroxysulochrin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin, a polyketide metabolite, has garnered interest within the scientific community. While its direct biosynthetic pathway remains to be fully elucidated, compelling evidence points to its origin as a hydroxylated derivative of the more extensively studied compound, sulochrin. This technical guide consolidates the current understanding of the sulochrin biosynthetic pathway, providing a foundational framework for uncovering the final enzymatic step leading to this compound. This document details the key enzymes, proposed intermediates, and relevant experimental methodologies, offering a comprehensive resource for researchers navigating the complexities of fungal secondary metabolism.

The Sulochrin Biosynthetic Pathway: A Polyketide Assembly Line

Sulochrin is recognized as a secondary metabolite produced by various fungal species, including Aspergillus terreus and Penicillium frequentans. Its biosynthesis is a classic example of a polyketide pathway, initiated by a Type I iterative polyketide synthase (PKS). The geodin biosynthetic gene cluster from Aspergillus terreus provides a well-studied model for understanding sulochrin formation, as sulochrin is a key intermediate in this pathway.

The biosynthesis commences with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS), GedC. This enzymatic assembly line meticulously constructs the polyketide backbone. The atrochrysone carboxyl ACP thioesterase, GedB, is then responsible for releasing the atrochrysone carboxylic acid from the PKS. Subsequent enzymatic modifications, including decarboxylation and oxidation, lead to the formation of emodin. Emodin undergoes further transformations, including methylation catalyzed by an O-methyltransferase (likely GedA) to yield questin. The ring cleavage of questin, mediated by the questin oxidase GedK, results in the formation of desmethylsulochrin. A final methylation step, presumably carried out by the methyltransferase GedG, produces sulochrin.

The Crucial Hydroxylation Step: Unmasking the Path to this compound

The conversion of sulochrin to this compound involves a critical hydroxylation reaction. While the specific enzyme responsible for this transformation has not yet been definitively characterized, it is hypothesized to be a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the hydroxylation of aromatic compounds in fungi. The proposed final step in the biosynthesis of this compound is the enzymatic hydroxylation of the sulochrin molecule.

dot

Hydroxysulochrin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (GedC) AcetylCoA->PKS Atro_acid Atrochrysone Carboxylic Acid PKS->Atro_acid iterative condensation Thioesterase Thioesterase (GedB) Atro_acid->Thioesterase Emodin Emodin Thioesterase->Emodin release & modification Methyltransferase1 O-Methyltransferase (GedA) Emodin->Methyltransferase1 Questin Questin Oxidase Questin Oxidase (GedK) Questin->Oxidase Desmethylsulochrin Desmethylsulochrin Methyltransferase2 Methyltransferase (GedG) Desmethylsulochrin->Methyltransferase2 Sulochrin Sulochrin Hydroxylase Putative Hydroxylase (P450) Sulochrin->Hydroxylase This compound This compound Hydroxylase->this compound Hydroxylation Methyltransferase1->Questin Oxidase->Desmethylsulochrin Methyltransferase2->Sulochrin

Caption: Proposed Biosynthesis Pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in vivo metabolite concentrations, for the biosynthesis of this compound. However, studies on related fungal polyketides provide a basis for the types of quantitative analyses that would be valuable.

ParameterAnalyteMethodReported Value/RangeReference Organism
Production Titer SulochrinHPLCmg/g of fungal biomassAspergillus terreus
Enzyme Activity Sulochrin OxidaseSpectrophotometryVmax, KmPenicillium frequentans
Gene Expression PKS genesqRT-PCRRelative fold changeAspergillus species

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification of the Sulochrin Biosynthetic Gene Cluster in Aureobasidium sp.

Objective: To identify the gene cluster responsible for sulochrin and, by extension, this compound production in the source organism.

Methodology:

  • Genome Sequencing: Perform whole-genome sequencing of the this compound-producing Aureobasidium sp. strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters (BGCs) within the genome.

  • Homology Search: Perform BLAST searches against the predicted BGCs using known PKS genes from the geodin cluster of Aspergillus terreus (e.g., gedC) to identify the putative sulochrin BGC.

dot

Gene_Cluster_Identification_Workflow Fungal_Culture Aureobasidium sp. Culture DNA_Extraction Genomic DNA Extraction Fungal_Culture->DNA_Extraction Genome_Sequencing Whole-Genome Sequencing DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly antiSMASH antiSMASH Analysis Genome_Assembly->antiSMASH BGC_Prediction Prediction of BGCs antiSMASH->BGC_Prediction BLAST BLAST with known PKS genes BGC_Prediction->BLAST Putative_Cluster Putative Sulochrin BGC Identification BLAST->Putative_Cluster

Caption: Workflow for Identifying the Sulochrin Gene Cluster.

Functional Characterization of the Putative Hydroxylase

Objective: To confirm the function of the candidate hydroxylase gene in converting sulochrin to this compound.

Methodology:

  • Gene Knockout: Generate a targeted gene deletion mutant of the putative hydroxylase gene in Aureobasidium sp. using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Culture the wild-type and mutant strains under conditions conducive to this compound production. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A lack of this compound production in the mutant would confirm the gene's role.

  • Heterologous Expression: Clone the candidate hydroxylase gene into a suitable expression vector and transform it into a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, that does not natively produce sulochrin or this compound.

  • In vivo Conversion: Supplement the culture of the recombinant host with sulochrin and analyze the culture broth for the production of this compound using HPLC-MS.

dot

Hydroxylase_Characterization_Workflow cluster_knockout Gene Knockout Approach cluster_heterologous Heterologous Expression Approach WT_Strain Wild-Type Aureobasidium sp. Gene_Deletion Targeted Gene Deletion of Putative Hydroxylase WT_Strain->Gene_Deletion Mutant_Strain Mutant Strain Gene_Deletion->Mutant_Strain Metabolite_Extraction_KO Metabolite Extraction Mutant_Strain->Metabolite_Extraction_KO HPLC_MS_Analysis_KO HPLC-MS Analysis Metabolite_Extraction_KO->HPLC_MS_Analysis_KO Result_KO Absence of this compound HPLC_MS_Analysis_KO->Result_KO Candidate_Gene Putative Hydroxylase Gene Cloning Cloning into Expression Vector Candidate_Gene->Cloning Transformation Transformation into Heterologous Host Cloning->Transformation Recombinant_Host Recombinant Host Culture Transformation->Recombinant_Host Sulochrin_Feeding Feeding with Sulochrin Recombinant_Host->Sulochrin_Feeding Metabolite_Extraction_HE Metabolite Extraction Sulochrin_Feeding->Metabolite_Extraction_HE HPLC_MS_Analysis_HE HPLC-MS Analysis Metabolite_Extraction_HE->HPLC_MS_Analysis_HE Result_HE Production of this compound HPLC_MS_Analysis_HE->Result_HE

Caption: Experimental Workflow for Hydroxylase Characterization.

Biochemical Assay for Hydroxylase Activity

Objective: To determine the kinetic parameters of the identified hydroxylase.

Methodology:

  • Protein Expression and Purification: Express the hydroxylase enzyme with a purification tag (e.g., His-tag) in a suitable system (e.g., E. coli or yeast) and purify it using affinity chromatography.

  • Enzyme Assay: Set up reaction mixtures containing the purified enzyme, sulochrin as the substrate, a suitable buffer, and necessary cofactors (e.g., NADPH and a cytochrome P450 reductase if it is a P450 enzyme).

  • Product Quantification: Incubate the reactions at an optimal temperature and stop them at various time points. Quantify the formation of this compound using a calibrated HPLC method.

  • Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing puzzle in the field of fungal natural products. While the pathway to its likely precursor, sulochrin, is becoming clearer through studies of related biosynthetic gene clusters, the final hydroxylation step remains to be experimentally validated. The methodologies outlined in this guide provide a robust framework for researchers to identify the key enzymatic players and delineate the complete biosynthetic pathway. The successful elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but may also open avenues for the biotechnological production of this compound and its derivatives for potential applications in drug discovery and development.

Hydroxysulochrin: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a fungal metabolite first isolated from Aureobasidium sp. and has been identified as a potent inhibitor of tea pollen tube growth.[1] As a member of the benzophenone class of compounds, its unique structure warrants a thorough investigation of its physicochemical properties to understand its potential applications in agrochemicals and drug development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and explores the potential signaling pathways involved in its biosynthesis, providing a foundation for future research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic or agrochemical agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The following table summarizes the available and predicted physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₈--INVALID-LINK--[2]
Molecular Weight 348.3 g/mol --INVALID-LINK--[2]
CAS Number 581068-64-6--INVALID-LINK--[2]
Physical State Solid--INVALID-LINK--[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol--INVALID-LINK--[2]
Melting Point Not experimentally determined (Predicted)N/A
Boiling Point Not experimentally determined (Predicted)N/A
pKa Not experimentally determined (Predicted)N/A
logP Not experimentally determined (Predicted)N/A

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of n-Octanol/Water Partition Coefficient (logP)

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known concentration of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water phase.

  • Partitioning: The two phases are mixed in a separatory funnel in a defined volume ratio (e.g., 1:1). The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Apparatus: A calibrated pH meter with a glass electrode and a burette for the addition of a titrant (a strong acid or base of known concentration) are used.

  • Procedure: The solution is titrated with the titrant, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic or basic groups have been neutralized. For molecules with multiple ionizable groups, multiple inflection points may be observed.

Potential Signaling Pathways Regulating Biosynthesis in Aureobasidium sp.

While the specific signaling pathways governing the biosynthesis of this compound have not been elucidated, studies on the regulation of other secondary metabolites in Aureobasidium spp. provide a strong basis for a hypothetical model.[3][4][5] The production of secondary metabolites in fungi is often tightly regulated by complex signaling networks that respond to environmental cues.

Based on existing literature, several key signaling pathways are known to control the production of other secondary metabolites like pullulan, polymalate, and melanin in Aureobasidium.[3][4][5] It is plausible that these or similar pathways also influence the biosynthesis of this compound.

Aureobasidium_Secondary_Metabolite_Regulation Nutrients Nutrient Availability (e.g., Glucose) cAMP_PKA cAMP-PKA Pathway Nutrients->cAMP_PKA Regulates TORC1 TORC1 Pathway Nutrients->TORC1 Activates Snf1_Mig1 Snf1/Mig1 Pathway (Glucose Repression) Nutrients->Snf1_Mig1 Regulates Stress Environmental Stress (e.g., Osmotic, pH) HOG1 HOG1 Pathway Stress->HOG1 Activates Ca_Pathway Ca2+/Calcineurin Pathway Stress->Ca_Pathway Activates CWI Cell Wall Integrity (CWI) Pathway Stress->CWI Activates Transcription_Factors Transcription Factors cAMP_PKA->Transcription_Factors Phosphorylates HOG1->Transcription_Factors Phosphorylates Ca_Pathway->Transcription_Factors Activates TORC1->Transcription_Factors Regulates Snf1_Mig1->Transcription_Factors De-represses CWI->Transcription_Factors Activates Hydroxysulochrin_Biosynthesis This compound Biosynthesis Transcription_Factors->Hydroxysulochrin_Biosynthesis Regulates Gene Expression

Caption: Hypothetical signaling pathways regulating this compound biosynthesis in Aureobasidium sp.

This diagram illustrates how environmental cues such as nutrient availability and stress could trigger various signaling cascades, including the cAMP-PKA, HOG1, Ca2+/Calcineurin, TORC1, Snf1/Mig1, and Cell Wall Integrity (CWI) pathways. These pathways are known to converge on the activation or repression of specific transcription factors, which in turn regulate the expression of genes involved in the biosynthesis of secondary metabolites. It is hypothesized that a similar regulatory network controls the production of this compound.

Conclusion

This compound presents an interesting profile as a bioactive fungal metabolite. While its fundamental molecular identity is established, a complete experimental characterization of its physicochemical properties is still required. The provided methodologies offer a clear roadmap for obtaining this crucial data. Furthermore, the exploration of the potential signaling pathways involved in its biosynthesis opens up new avenues for optimizing its production through metabolic engineering. This in-depth technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agrochemical development, facilitating further investigation into the promising potential of this compound.

References

Hydroxysulochrin: A Technical Guide on Known Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: HC-2025-01

November 19, 2025

Abstract

Hydroxysulochrin is a fungal metabolite identified from the fungus Aureobasidium sp.[1]. Despite its characterization, research into the biological activities of this compound remains notably limited. To date, the only scientifically documented biological activity is its inhibitory effect on the growth of tea pollen tubes. This technical guide synthesizes the available data on this specific activity, including quantitative metrics and the experimental protocol used for its determination. Furthermore, this document briefly discusses the known biological activities of the closely related parent compound, sulochrin, and its derivatives, to provide a broader context and suggest potential avenues for future research into this compound. Currently, there is no available information on the signaling pathways modulated by this compound.

Introduction

This compound (CAS 581068-64-6) is a benzophenone derivative with the chemical name 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester and a molecular formula of C₁₇H₁₆O₈[1]. It was first isolated from the culture filtrate of the fungus Aureobasidium sp. While the producing organism and related fungal metabolites are known for a variety of biological activities, the bioactivity of this compound itself has been narrowly explored[1]. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the biological functions of this compound.

Known Biological Activities of this compound

The primary and sole reported biological activity of this compound is its role as a plant growth regulator, specifically as an inhibitor of tea (Camellia sinensis) pollen tube growth[1].

Quantitative Data

The inhibitory effect of this compound on tea pollen tube growth has been quantified in a single study. The available data is summarized in the table below for clear comparison.

CompoundConcentration (mg/L)Inhibition of Tea Pollen Tube Growth (%)Reference
This compound 10041--INVALID-LINK--

Experimental Protocols

The following section details the methodology used to determine the inhibitory effect of this compound on tea pollen tube growth, as described in the primary literature.

Bioassay for Tea Pollen Tube Growth Inhibition

This protocol is based on the method described by Shimada et al. (2003).

Objective: To assess the inhibitory effect of this compound on the germination and tube elongation of tea pollen.

Materials:

  • This compound

  • Tea (Camellia sinensis) pollen

  • Sucrose

  • Boric acid

  • Calcium chloride

  • Potassium nitrate

  • Magnesium sulfate

  • Agar

  • Petri dishes

  • Microscope

Procedure:

  • Preparation of Germination Medium: A basal germination medium is prepared containing 1% (w/v) agar, 10% (w/v) sucrose, and a mineral salt solution (e.g., 100 ppm H₃BO₃, 300 ppm Ca(NO₃)₂·4H₂O, 200 ppm MgSO₄·7H₂O, and 100 ppm KNO₃).

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., methanol) and added to the germination medium to achieve the desired final concentration (e.g., 100 mg/L). A control medium with the solvent alone is also prepared.

  • Pollen Inoculation: Tea pollen is collected and uniformly spread onto the surface of the solidified germination medium in Petri dishes.

  • Incubation: The Petri dishes are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) in the dark.

  • Observation and Measurement: After incubation, the pollen tubes are observed under a microscope. The length of the pollen tubes is measured for both the control and the treatment groups.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (mean tube length in treatment / mean tube length in control)] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways

Currently, there is no published research detailing the signaling pathways through which this compound exerts its biological effects. The molecular mechanism of its inhibitory action on pollen tube growth remains to be elucidated.

Experimental Workflow

The general workflow for the identification and bioassay of this compound is depicted below.

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Bioactivity Screening A Fungal Culture of Aureobasidium sp. B Extraction of Culture Filtrate A->B Fermentation C Chromatographic Separation B->C Extraction D Purification of this compound C->D Purification E Preparation of Test Concentrations D->E Compound F Tea Pollen Germination Assay E->F G Measurement of Pollen Tube Length F->G Microscopy H Calculation of Growth Inhibition G->H

Figure 1. Experimental workflow for the isolation and bioassay of this compound.

Biological Activities of Related Compounds: Sulochrin and Derivatives

To provide a broader perspective, it is pertinent to consider the biological activities of sulochrin, the parent compound of this compound, and its other derivatives. These compounds have been reported to exhibit a range of biological effects, which may suggest potential, yet unexplored, activities for this compound.

  • Antimicrobial Activity: Various sulochrin derivatives have demonstrated antimicrobial properties[2][3].

  • Anti-inflammatory Activity: Some sulochrin-related compounds have been shown to possess anti-inflammatory effects.

  • Antiviral Activity: Methylsulochrin, a derivative of sulochrin, has been identified as an inhibitor of the hepatitis C virus (HCV) and also exhibits anti-inflammatory properties through its partial agonistic activity on the aryl hydrocarbon receptor (AhR). In contrast, this compound did not show any AhR ligand activity in the same study.

The diverse bioactivities of these related compounds underscore the potential for this compound to have other biological functions beyond its observed effect on plant pollen growth.

Conclusion and Future Directions

The current body of scientific literature on the biological activities of this compound is exceptionally limited, with only a single reported activity: the inhibition of tea pollen tube growth. This technical guide has summarized the available quantitative data and the experimental protocol for this specific bioassay. The lack of information on other potential biological effects, mechanisms of action, and associated signaling pathways highlights a significant gap in the knowledge base for this natural product.

Future research should be directed towards a broader screening of this compound for various biological activities, including but not limited to antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. Elucidating the molecular mechanisms underlying its known plant growth regulatory activity and any newly discovered bioactivities will be crucial for understanding its potential applications in agriculture, medicine, or as a research tool. Given the diverse biological roles of its parent compound and other derivatives, this compound represents an under-investigated fungal metabolite with potential for further scientific discovery.

References

Hydroxysulochrin: A Technical Review of Its Biological Activity and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysulochrin is a naturally occurring benzophenone derivative isolated from the fungus Aureobasidium sp.[1][2]. It has been identified as a plant growth regulator, specifically demonstrating inhibitory effects on tea pollen tube growth[1][2][3]. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its chemical and physical properties, detailing its known biological activities, and presenting the experimental protocols for its isolation and biological evaluation. While quantitative inhibitory concentration values (IC50) are not currently available in the literature, this review presents the existing data on its inhibitory activity. The mechanism of action for its plant growth regulatory effects is not yet elucidated; however, it has been shown that this compound does not act as a ligand for the aryl hydrocarbon receptor (AhR)[1]. This document aims to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Chemical and Physical Properties

This compound is a fungal metabolite with the chemical formula C17H16O8 and a molecular weight of 348.3 g/mol . Its structure has been established through spectroscopic methods[1].

PropertyValueReference
Molecular Formula C17H16O8[1]
Molecular Weight 348.3 g/mol [1]
CAS Number 581068-64-6N/A
Appearance Yellow amorphous compound[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, MethanolN/A

Biological Activity

The primary reported biological activity of this compound is its inhibitory effect on the growth of tea (Camellia sinensis) pollen tubes. In a key study, it was observed to inhibit pollen tube growth by 41% at a concentration of 100 mg/L. Notably, at the same concentration, it did not show any inhibitory effect on the growth of lettuce (Lactuca sativa) seedlings[1][2][3].

Quantitative Data on Biological Activity

To date, the literature does not provide a half-maximal inhibitory concentration (IC50) value for the activity of this compound on tea pollen tube growth. The only available quantitative data is the percentage of inhibition at a single concentration.

Biological ActivityTest SystemConcentration% InhibitionReference
Plant Growth RegulationTea (Camellia sinensis) pollen tube growth100 mg/L41%[1][3]
Plant Growth RegulationLettuce (Lactuca sativa) seedling growth100 mg/LNo effect[1][3]

Mechanism of Action

The precise mechanism by which this compound inhibits tea pollen tube growth has not been elucidated. Pollen tube elongation is a complex process involving vesicular transport, cell wall synthesis and modification, and ion fluxes. It is plausible that this compound interferes with one or more of these essential processes.

A study investigating the interaction of this compound with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and various cellular processes, found that this compound did not exhibit any AhR ligand activity[1]. This suggests that its biological effects are not mediated through the AhR pathway.

Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in plant cells.

logical_relationship This compound This compound pollen_tube Tea Pollen Tube Growth This compound->pollen_tube Inhibits (41% at 100 mg/L) ahr_pathway Aryl Hydrocarbon Receptor (AhR) Pathway This compound->ahr_pathway No Interaction unknown_pathway Unknown Mechanism(s) in Plant Cell Growth pollen_tube->unknown_pathway Dependent on

Figure 1. Logical relationship of this compound's known interactions.

Experimental Protocols

Isolation and Purification of this compound from Aureobasidium sp.

The following protocol is based on the method described by Shimada et al. (2003)[1].

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_chromatography Purification culture Culture of Aureobasidium sp. in malt extract medium (50 L) at 24°C for 35 days filtrate Adjust culture filtrate to pH 2.0 with 2 N HCl culture->filtrate extraction Extract twice with ethyl acetate (EtOAc) filtrate->extraction concentrate Concentrate the combined EtOAc extracts in vacuo extraction->concentrate silica_gel1 Silica gel column chromatography (hexane-EtOAc) concentrate->silica_gel1 active_fractions Collect active fractions (40% and 60% EtOAc eluates) silica_gel1->active_fractions silica_gel2 Further silica gel column chromatography (hexane-acetone) of the 40% EtOAc fraction active_fractions->silica_gel2 prep_tlc Preparative Thin-Layer Chromatography (TLC) silica_gel2->prep_tlc recrystallization Final purification by recrystallization prep_tlc->recrystallization This compound Pure this compound recrystallization->this compound

Figure 2. Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Fungal Culture: Aureobasidium sp. is cultured stationarily in a malt extract medium (50 L) at 24°C for 35 days[1].

  • Extraction: The culture filtrate is adjusted to pH 2.0 with 2 N HCl. The acidified filtrate is then extracted twice with an equal volume of ethyl acetate (EtOAc). The combined EtOAc extracts are concentrated under reduced pressure to yield a crude residue[1].

  • Chromatographic Purification:

    • The crude residue is subjected to silica gel column chromatography, eluting with a hexane-EtOAc solvent system[1].

    • Active fractions, identified by a bioassay for tea pollen growth inhibition, are collected. The fractions eluting with 40% and 60% EtOAc were reported to be active[1].

    • The active fraction from the 40% EtOAc eluate is further purified by silica gel column chromatography using a hexane-acetone solvent system[1].

    • Subsequent purification is achieved by preparative thin-layer chromatography (TLC)[1].

    • The final purification step involves recrystallization to obtain pure this compound[1].

Bioassay for Tea Pollen Tube Growth Inhibition

The following protocol is based on the method described by Shimada et al. (2003)[1].

Materials:

  • Pollen grains from Camellia sinensis

  • Microscopic slides

  • Cover glasses

  • 1.5% agar medium containing 10% sucrose and 10 ppm boric acid

  • This compound dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations

  • Moist chamber

  • Microscope with a measuring eyepiece

Procedure:

  • Pollen Collection and Storage: Pollen grains are collected from open flowers of Camellia sinensis, dried in a desiccator over silica gel, and stored in a refrigerator[1].

  • Preparation of Test Slides: The agar medium is prepared and poured onto microscopic slides to form a thin layer. This compound is incorporated into the agar medium at various concentrations. A control slide without the test compound is also prepared[1].

  • Pollen Sowing: The dried pollen grains are sown in a straight line on the surface of the agar medium on the microscopic slides using the edge of a cover glass[1].

  • Incubation: The slides are incubated in a moist chamber at 24°C in the dark for 12 hours[1].

  • Measurement: After incubation, the length of the pollen tubes is measured using a microscope. The average pollen tube length for each concentration is compared to the average length of the untreated control to determine the percentage of inhibition[1].

Chemical Synthesis

As of the date of this review, there are no published reports detailing the chemical synthesis of this compound.

Conclusion and Future Perspectives

This compound is a fungal metabolite with demonstrated inhibitory activity against tea pollen tube growth. While its chemical structure and primary biological effect have been described, significant gaps in our knowledge remain. The lack of a reported IC50 value limits the quantitative assessment of its potency. Furthermore, its mechanism of action is unknown, and a method for its chemical synthesis has not been developed.

Future research should focus on:

  • Determining the IC50 value of this compound for tea pollen tube growth inhibition to provide a more precise measure of its potency.

  • Investigating the mechanism of action by which this compound inhibits pollen tube elongation. This could involve transcriptomic, proteomic, or metabolomic studies to identify the affected cellular pathways.

  • Developing a synthetic route to this compound to enable the production of larger quantities for further biological evaluation and to allow for the synthesis of analogs for structure-activity relationship (SAR) studies.

  • Exploring a broader range of biological activities, including potential applications in agriculture or pharmacology, given its demonstrated effect on a fundamental plant cellular process.

This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural product.

References

An In-depth Technical Guide to Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a naturally occurring benzophenone derivative that has been isolated from the fungus Aureobasidium sp. As a fungal metabolite, it is of interest to researchers in natural product chemistry, pharmacology, and agricultural sciences. This technical guide provides a comprehensive overview of the known chemical properties and biological activities of this compound, with a focus on presenting clear, actionable data and methodologies for scientific professionals.

Chemical Identification

A precise understanding of the chemical identity of a compound is fundamental for all research and development activities. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 581068-64-6[1][2]
IUPAC Name 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester[1][2]
Molecular Formula C₁₇H₁₆O₈[1][2]
Molecular Weight 348.3041 g/mol [1]

Known Biological Activity

The primary biological activity reported for this compound is its role as a plant growth regulator. Specifically, it has been shown to inhibit the growth of tea pollen tubes. In contrast, it did not exhibit inhibitory effects on the root growth of lettuce seedlings within the tested concentration range.

Biological ActivityOrganism/SystemConcentrationObserved EffectReference
Plant Growth InhibitionTea (Camellia sinensis) Pollen Tube100 mg/L41% inhibition of tube growth
Plant Growth InhibitionLettuce (Lactuca sativa) Seedling Root0.1 mg/L to 100 mg/LNo inhibitory effect observed

A study investigating the activity of sulochrin derivatives on the aryl hydrocarbon receptor (AhR) found that, unlike its analog methylsulochrin, this compound did not exhibit any AhR ligand activity.

Experimental Protocols

The following is a generalized protocol for an in vitro pollen tube growth inhibition assay, based on the literature for assessing the activity of plant growth regulators like this compound.

Objective: To determine the inhibitory effect of this compound on the germination and tube elongation of pollen.

Materials:

  • This compound

  • Pollen grains (e.g., from Camellia sinensis)

  • Pollen germination medium (specific composition may vary depending on the pollen species, but generally contains sucrose, boric acid, and calcium nitrate)

  • Agar

  • Petri dishes or microscope slides

  • Microscope with a calibrated eyepiece or imaging software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve the desired final concentrations (e.g., 100 mg/L) in the pollen germination medium. A control medium containing the same concentration of the solvent should also be prepared.

  • Preparation of Assay Plates: Prepare the pollen germination medium with and without the test compound. If a solid medium is used, add agar to the medium, heat to dissolve, and pour into petri dishes or onto microscope slides.

  • Pollen Collection and Inoculation: Collect fresh pollen from the anthers of the selected plant species. Evenly dust the pollen onto the surface of the prepared solid medium or suspend it in the liquid medium.

  • Incubation: Incubate the preparations at a controlled temperature (e.g., 25°C) in the dark for a specific period (e.g., 24 hours) to allow for pollen germination and tube growth.

  • Observation and Data Collection: After the incubation period, observe the pollen grains under a microscope. Measure the length of the pollen tubes. For each concentration of this compound and the control, a statistically significant number of pollen tubes should be measured.

  • Analysis: Calculate the percentage of inhibition of pollen tube growth for each concentration of this compound compared to the solvent control.

Logical Workflow for Bioactivity Screening

The discovery and characterization of natural products like this compound often follow a systematic workflow. The following diagram illustrates a logical process for the screening of a novel compound for potential biological activities.

logical_workflow cluster_discovery Discovery & Isolation cluster_characterization Structural Characterization cluster_screening Biological Activity Screening cluster_followup Lead Compound Follow-up A Natural Source (e.g., Fungus) B Extraction & Fractionation A->B C Isolation of Pure Compound (this compound) B->C D Spectroscopic Analysis (NMR, MS) C->D F Primary Assays C->F E Structure Elucidation (IUPAC Name) D->E G Plant Growth Regulation F->G H Antimicrobial Activity F->H I Cytotoxicity F->I J Enzyme Inhibition F->J K Hit Identification (e.g., Pollen Growth Inhibition) G->K L Dose-Response Studies K->L M Mechanism of Action Studies L->M N Signaling Pathway Analysis M->N

References

Methodological & Application

Application Notes and Protocols for Hydroxysulochrin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a fungal polyketide metabolite that has been identified as a plant growth regulator.[1] Specifically, it has been shown to inhibit the growth of tea pollen tubes.[1] As a bioactive secondary metabolite, this compound and its analogs are of interest for their potential applications in agriculture and pharmacology. These application notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, based on established methods for similar polyketides, particularly sulochrin.

Data Presentation

Quantitative data on the extraction and purification of this compound is not extensively available in the public domain. However, data from the closely related compound, sulochrin, isolated from Aspergillus terreus, can provide a valuable benchmark for expected yields.

ParameterMethodSource OrganismSubstrateYieldPurityReference
Sulochrin Production Solid-State FermentationAspergillus terreusRiceUp to 5.26 mg/gNot specified(Dewi et al., 2017)
This compound Isolation Liquid FermentationAureobasidium sp.Malt Extract MediumNot specified≥70% (Commercially available)(Shimada et al., 2003)

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of fungal polyketides like sulochrin and can be applied for the isolation of this compound.

Protocol 1: Fungal Fermentation for this compound Production

This protocol describes the cultivation of Aureobasidium sp. for the production of this compound.

Materials:

  • Aureobasidium sp. culture

  • Malt Extract Agar (MEA) plates

  • Malt Extract Broth (MEB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculate Aureobasidium sp. onto MEA plates and incubate at 25-28°C until sufficient growth is observed.

  • Prepare a seed culture by inoculating a small piece of the agar culture into a flask containing MEB.

  • Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Inoculate the production culture flasks containing MEB with the seed culture (5-10% v/v).

  • Incubate the production culture under the same conditions for 7-14 days, or until optimal production of this compound is achieved (this can be monitored by analytical techniques like TLC or HPLC).

Protocol 2: Extraction of this compound from Fungal Culture

This protocol details the extraction of this compound from the fungal culture filtrate and mycelia.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extraction from Culture Filtrate:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Extraction from Mycelia:

    • Dry the collected mycelia.

    • Grind the dried mycelia into a fine powder.

    • Suspend the mycelial powder in ethyl acetate and stir for several hours or overnight at room temperature.

    • Filter the mixture to separate the extract from the mycelial debris.

    • Repeat the extraction of the mycelia two more times.

    • Combine all mycelial extracts.

  • Combine the extracts from the culture filtrate and mycelia.

  • Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely to obtain a dry powder of the extract adsorbed on silica.

  • Carefully load the dried, adsorbed extract onto the top of the packed silica gel column.

  • Begin elution with the initial, non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be:

    • 100% Hexane

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • ...and so on, up to 100% Ethyl Acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (this compound).

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the extracted this compound.

Materials:

  • Purified this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: Water (with optional 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Inject the sample onto the column.

  • Run a gradient elution program, for example:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Gradient back to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Set the UV detector to a wavelength appropriate for this compound (a preliminary UV scan of the pure compound is recommended to determine the optimal wavelength, likely in the range of 254-280 nm).

  • Analyze the resulting chromatogram to determine the retention time of this compound and the presence of any impurities. Purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis start Start: Aureobasidium sp. Culture fermentation Liquid Fermentation (Malt Extract Broth) start->fermentation filtration Filtration fermentation->filtration filtrate_extraction Solvent Extraction (Filtrate) with Ethyl Acetate filtration->filtrate_extraction mycelia_extraction Solvent Extraction (Mycelia) with Ethyl Acetate filtration->mycelia_extraction concentration Concentration (Rotary Evaporation) filtrate_extraction->concentration mycelia_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography hplc_analysis HPLC Purity Analysis column_chromatography->hplc_analysis end End: Purified this compound hplc_analysis->end

Caption: Experimental workflow for this compound extraction and purification.

Proposed Signaling Pathway Interference

Since this compound is a plant growth regulator, it likely interferes with plant hormone signaling. The following diagram illustrates a plausible mechanism of action where a fungal metabolite, such as this compound, disrupts the auxin signaling pathway, a key regulator of plant growth and development. Fungal metabolites can mimic or antagonize the action of auxin, leading to an altered cellular response.

signaling_pathway Proposed Mechanism: Interference with Auxin Signaling cluster_fungus Fungal Cell cluster_plant Plant Cell This compound This compound (Fungal Metabolite) auxin_receptor Auxin Receptor (e.g., TIR1/AFB) This compound->auxin_receptor Interference aux_iaa Aux/IAA Repressor auxin_receptor->aux_iaa Promotes Degradation arf Auxin Response Factor (ARF) Transcription Factor aux_iaa->arf Inhibits auxin_response_genes Auxin-Responsive Genes arf->auxin_response_genes Regulates Transcription growth_response Altered Growth Response (e.g., Pollen Tube Inhibition) auxin_response_genes->growth_response Leads to

Caption: Proposed interference of this compound with the plant auxin signaling pathway.

References

Application Notes and Protocols for the Laboratory Synthesis of Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic pathway for Hydroxysulochrin, a fungal metabolite with potential applications in agrochemicals and pharmaceuticals. The synthesis is based on established chemical transformations, including a trifluoroacetic anhydride-catalyzed Friedel-Crafts acylation, a photo-Fries rearrangement, and a final selective benzylic oxidation. Detailed experimental protocols for each key step are provided below, compiled from analogous reactions found in the chemical literature.

Chemical Structures

CompoundStructure
This compound 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester
Sulochrin 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid methyl ester

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a three-stage process starting from commercially available precursors. The initial stage involves the formation of a key intermediate, Sulochrin, which is a closely related natural product. The final stage is the selective hydroxylation of the methyl group of Sulochrin to yield the target molecule, this compound.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Sulochrin cluster_1 Stage 2: Hydroxylation Orcinol_Derivative Orcinol Derivative Sulochrin Sulochrin Orcinol_Derivative->Sulochrin Trifluoroacetic Anhydride-Catalyzed Acylation or Photo-Fries Rearrangement Acylating_Agent Acylating Agent Acylating_Agent->Sulochrin This compound This compound Sulochrin->this compound Selective Benzylic Oxidation

Caption: Proposed two-stage synthetic pathway to this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations. Optimization may be required for the specific substrates in this synthesis.

Protocol 1: Synthesis of Sulochrin via Trifluoroacetic Anhydride-Catalyzed Acylation

This protocol describes the Friedel-Crafts acylation of a suitably protected orcinol derivative with a substituted benzoic acid, activated by trifluoroacetic anhydride. This method is often effective for the synthesis of polyhydroxybenzophenones.

Materials:

  • Methyl 3,5-dimethoxybenzoate (or other suitable orcinol derivative)

  • 2,6-Dimethoxy-4-methylbenzoic acid

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoromethanesulfonic acid (TfOH) (optional, as catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2,6-dimethoxy-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add trifluoroacetic anhydride (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • Add the methyl 3,5-dimethoxybenzoate (1.1 eq) to the reaction mixture.

  • If required, add a catalytic amount of trifluoromethanesulfonic acid (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is then demethylated using a suitable reagent like boron tribromide (BBr₃) in dichloromethane at low temperature to yield Sulochrin.

  • Purify the crude Sulochrin by silica gel column chromatography using a hexane-ethyl acetate gradient.

Data Presentation:

StepReactant 1Reactant 2CatalystSolventTemp (°C)Time (h)ProductYield (%)
Acylation2,6-Dimethoxy-4-methylbenzoic acidMethyl 3,5-dimethoxybenzoateTFAA/TfOHDCM0 to RT12-24Acylated Intermediate(Not Reported)
DemethylationAcylated IntermediateBBr₃-DCM-78 to RT2-4Sulochrin(Not Reported)
Protocol 2: Synthesis of Sulochrin via Photo-Fries Rearrangement

This protocol outlines the synthesis of a hydroxy aryl ketone from a phenolic ester through a photochemical rearrangement. This method can be an alternative to the Friedel-Crafts acylation.

Materials:

  • Phenolic ester precursor (synthesized from the corresponding phenol and acyl chloride)

  • Methanol or other suitable solvent

  • High-pressure mercury lamp or other UV light source

  • Quartz reaction vessel

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesize the precursor phenolic ester by reacting the appropriate orcinol derivative with 2,6-dihydroxy-4-methylbenzoyl chloride in the presence of a base like pyridine.

  • Dissolve the phenolic ester in a suitable solvent (e.g., methanol) in a quartz reaction vessel. The concentration should be dilute to minimize intermolecular reactions.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the substrate and the intensity of the light source. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate Sulochrin.

Photo_Fries_Workflow Start Dissolve Phenolic Ester in Solvent Degas Deoxygenate Solution (N2 or Ar) Start->Degas Irradiate Irradiate with UV Light (Monitor by TLC) Degas->Irradiate Workup Solvent Evaporation Irradiate->Workup Purify Column Chromatography Workup->Purify Product Sulochrin Purify->Product

Caption: Workflow for the Photo-Fries rearrangement.

Protocol 3: Selective Benzylic Hydroxylation of Sulochrin to this compound

This protocol describes a potential method for the selective oxidation of the benzylic methyl group of Sulochrin to a hydroxymethyl group. This is a critical final step to obtain this compound. Various methods exist for this transformation, and the choice of reagent is crucial to avoid over-oxidation or reaction with other functional groups. A mild oxidizing agent is preferred.

Materials:

  • Sulochrin

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Aqueous workup solution (e.g., sodium thiosulfate)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve Sulochrin (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture and irradiate with a tungsten lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The resulting benzylic bromide is then hydrolyzed to the alcohol. This can often be achieved by treatment with aqueous silver nitrate or by simple hydrolysis with aqueous sodium carbonate.

  • Purify the crude this compound by silica gel column chromatography using a dichloromethane-methanol gradient.

Data Presentation:

StepReactantReagentsSolventConditionsProductYield (%)
BrominationSulochrinNBS, AIBNCCl₄Reflux, lightBenzylic Bromide(Not Reported)
HydrolysisBenzylic BromideAgNO₃ (aq) or Na₂CO₃ (aq)Acetone/WaterRTThis compound(Not Reported)

Safety Precautions

  • All experiments should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Trifluoroacetic anhydride and trifluoromethanesulfonic acid are highly corrosive and should be handled with extreme care.

  • Boron tribromide is a toxic and corrosive reagent.

  • UV radiation is harmful. Ensure proper shielding during photochemical reactions.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate safety measures.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

Application Notes & Protocols for the Quantification of Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of hydroxysulochrin in biological matrices. Due to the limited availability of specific validated methods for this compound, the following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for its parent compound, sulochrin, and other structurally related benzophenones. These notes are intended to serve as a comprehensive guide for developing and validating a robust analytical method for this compound quantification.

Introduction to this compound

This compound is a fungal metabolite with the chemical formula C₁₇H₁₆O₈ and a molecular weight of 348.3 g/mol . As a hydroxylated derivative of sulochrin, it is a more polar compound, which influences its chromatographic behavior and extraction from biological samples. Accurate quantification of this compound is essential for pharmacokinetic studies, toxicological assessments, and understanding its biological activity.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a viable approach for the quantification of this compound, particularly at higher concentrations. The following is a proposed starting method based on the analysis of similar compounds.

2.1. Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient Elution
A: Water with 0.1% Formic Acid
B: Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated around 280 nm (based on benzophenone structure)
Injection Volume 10-20 µL

2.2. Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Extract this compound from the biological matrix using one of the protocols outlined in Section 4. Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • Injection: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially at low concentrations in complex biological matrices, an LC-MS/MS method is recommended. The following parameters are proposed as a starting point for method development.

3.1. LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 or Phenyl-Hexyl Reversed-Phase Column (e.g., 50-100 mm x 2.1 mm, <3 µm)
Mobile PhaseA: Water with 0.1% Formic Acid
B: Acetonitrile with 0.1% Formic Acid
GradientStart with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ (m/z 349.09) or [M-H]⁻ (m/z 347.08)
Product Ions (Q3)To be determined by infusing a standard solution of this compound and performing product ion scans.
Collision Energy (CE)To be optimized for each MRM transition.
Dwell Time100-200 ms

3.2. Experimental Protocol: LC-MS/MS Analysis

  • Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and fragment ions for MRM transitions. Optimize collision energy and other source parameters for maximum signal intensity.

  • Standard and Sample Preparation: Prepare calibration standards and extract samples as described for the HPLC method (Section 2.2). The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction recovery.

  • LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Processing: Integrate the peak areas of the MRM transitions for this compound and the internal standard. Calculate the peak area ratio. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Sample Preparation Protocols for Biological Matrices

The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the available equipment.

4.1. Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method suitable for initial screening.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

4.2. Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)

LLE provides a cleaner extract than protein precipitation.

  • To 200 µL of the biological sample, add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.

4.3. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE offers the highest degree of sample cleanup and concentration.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

The following tables summarize the expected quantitative data based on typical performance for similar analytical methods.

Table 1: HPLC Method Validation Parameters (Example)

ParameterExpected Value
Linearity (r²) > 0.995
Range 0.1 - 20 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: LC-MS/MS Method Validation Parameters (Example)

ParameterExpected Value
Linearity (r²) > 0.998
Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15% (within 20% at LLOQ)
Accuracy (% Recovery) 85 - 115% (within 20% at LLOQ)
Matrix Effect To be assessed; ideally within 85-115%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Biological Sample Collection (e.g., Plasma, Urine) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_separation HPLC Separation (Reversed-Phase C18) reconstitution->hplc_separation ms_detection Mass Spectrometric Detection (ESI-MRM) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

As no specific signaling pathway for this compound has been detailed in the scientific literature, a generalized fungal cell wall integrity pathway, which can be influenced by various metabolites, is presented below as an illustrative example of a relevant biological pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stressor External Stressor (e.g., Fungal Metabolite) sensor Membrane Sensor (e.g., Wsc1/Mid2) stressor->sensor rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 mpk1 Mpk1 (MAPK) mkk1_2->mpk1 rlm1 Rlm1 (Transcription Factor) mpk1->rlm1 gene_expression Target Gene Expression (Cell Wall Synthesis) rlm1->gene_expression

Caption: Fungal Cell Wall Integrity Signaling Pathway.

Application Notes and Protocols for Sulochrin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a naturally occurring benzophenone, a fungal metabolite isolated from various species of Aspergillus and Penicillium.[1] It has garnered interest in the scientific community for its potential therapeutic applications, including its anti-angiogenic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for utilizing Sulochrin in cell culture experiments to investigate its biological activities.

Physicochemical Properties

PropertyValueSource
Molecular Formula C17H16O7[2]
Molecular Weight 332.31 g/mol [2]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1]

Biological Activity

Sulochrin has been reported to exhibit several biological activities:

  • Anti-angiogenic Activity: It inhibits Vascular Endothelial Growth Factor (VEGF), leading to the inhibition of capillary-like tube formation in human umbilical vein endothelial cells (HUVECs).[1]

  • Anti-inflammatory Activity: Sulochrin inhibits eosinophil activation and chemotaxis.[1]

  • Cytotoxic Activity: While research is ongoing, dimeric forms of Sulochrin have demonstrated weak cytotoxic effects against certain cancer cell lines.[3][4]

Quantitative Data

The following table summarizes the reported cytotoxic activity of Sulochrin dimers against a pancreatic cancer cell line.

CompoundCell LineAssayIC50 (µM)Reference
Polluxochrin (Sulochrin dimer)MIA PaCa-2MTT50.8[3]
Dioschrin (Sulochrin dimer)MIA PaCa-2MTT30.3[3]
Castochrin (Sulochrin dimer)MIA PaCa-2MTT29.3[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of Sulochrin on a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sulochrin (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Sulochrin in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Sulochrin. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of Sulochrin that inhibits cell growth by 50%).

Western Blot Analysis

This protocol outlines a general procedure to investigate the effect of Sulochrin on the expression levels of specific proteins, such as those involved in angiogenesis (e.g., VEGF) or apoptosis (e.g., caspases, Bcl-2 family proteins).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sulochrin (dissolved in DMSO)

  • 6-well plates or culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Sulochrin for the desired time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer and scraping.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells prep_sulochrin Prepare Sulochrin Stock Solution (in DMSO) treat_cells Treat Cells with Sulochrin (Varying Concentrations) prep_sulochrin->treat_cells seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot Analysis treat_cells->western_blot analyze_viability Determine IC50 viability_assay->analyze_viability analyze_western Analyze Protein Expression western_blot->analyze_western

Caption: Experimental workflow for evaluating Sulochrin.

vegf_signaling_pathway cluster_cell Endothelial Cell Sulochrin Sulochrin VEGF VEGF Sulochrin->VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration TubeFormation Tube Formation Akt->TubeFormation EndothelialCell Endothelial Cell

Caption: Postulated VEGF signaling pathway inhibition by Sulochrin.

Disclaimer

The information provided in these application notes is for research purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing laboratory procedures.

References

Application Notes and Protocols for In Vivo Experimental Design with Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hydroxysulochrin is a compound isolated from the fungus Aureobasidium sp. and has been identified as an inhibitor of tea pollen tube growth[1]. To date, its biological effects in mammalian systems and its potential therapeutic applications remain largely unexplored. These application notes provide a comprehensive guide for the initial in vivo evaluation of this compound, outlining a phased experimental approach to assess its safety, tolerability, and potential efficacy in preclinical models of inflammation and cancer. The following protocols are designed to be adapted based on emerging data and specific research questions.

Phase 1: Acute Toxicity and Dose-Range Finding

The initial step in evaluating a novel compound in vivo is to determine its safety profile and establish a therapeutic window. An acute toxicity study will identify the maximum tolerated dose (MTD) and potential target organs for toxicity.

Experimental Protocol: Acute Toxicity Study in Mice

  • Animal Model: Healthy, 8-10 week old male and female C57BL/6 mice.

  • Grouping: A minimum of 5 groups (n=5 mice per sex per group): Vehicle control and four escalating dose levels of this compound.

  • Compound Preparation: Prepare this compound in a sterile, biocompatible vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be uniform and stable.

  • Administration: Administer a single dose of this compound or vehicle via intraperitoneal (IP) or oral (PO) gavage. The route should be chosen based on the compound's physicochemical properties and intended clinical route.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity, posture) at 1, 4, 24, and 48 hours post-administration, and then daily for 14 days.

  • Endpoint Analysis: At day 14, euthanize all animals. Collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant morbidity or more than 10% body weight loss.

Data Presentation: Acute Toxicity of this compound

Dose Group (mg/kg)Route of AdministrationMortality (M/F)Mean Body Weight Change (%)Key Clinical SignsGross Pathology Findings
Vehicle ControlIP / PO0/0+/- 5%NormalNo abnormalities
10IP / PO0/0+/- 5%NormalNo abnormalities
50IP / PO0/0- 8%Mild lethargyNo abnormalities
100IP / PO1/0- 15%Lethargy, ruffled furEnlarged spleen
200IP / PO3/2- 25%Severe lethargy, ataxiaPale liver, enlarged spleen

Note: This table presents hypothetical data for illustrative purposes.

Phase 2: Evaluation of Anti-Inflammatory Activity

Based on the diverse biological activities of similar natural products, a logical next step is to screen for anti-inflammatory effects. The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-200g).

  • Grouping: Four groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3: this compound (Dose 1, based on MTD)

    • Group 4: this compound (Dose 2, based on MTD)

  • Treatment: Administer this compound, indomethacin, or vehicle orally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection[2].

  • Endpoint Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Data Presentation: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.42 ± 0.0350.6%
This compound250.65 ± 0.0423.5%
This compound500.51 ± 0.0340.0%

Note: This table presents hypothetical data for illustrative purposes.

Hypothesized Signaling Pathway in Inflammation

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, which is a central mediator of the inflammatory response. A potential mechanism for this compound could involve the suppression of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IkB_NFkB->NFkB Releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Phase 3: Evaluation of Anti-Cancer Activity

Should initial screens suggest cytotoxic or anti-proliferative activity, or if literature on structurally similar compounds points towards anti-cancer effects, in vivo cancer models are warranted. Patient-derived xenograft (PDX) models are highly translational for evaluating anti-cancer agents[3][4].

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) or patient-derived tumor fragments into the flank of each mouse[4][5].

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (standard-of-care chemotherapy for the specific cancer type)

    • Group 3: this compound (Dose 1, based on MTD)

    • Group 4: this compound (Dose 2, based on MTD)

  • Treatment: Administer treatments daily or on a specified schedule (e.g., 5 days on, 2 days off) for 3-4 weeks.

  • Measurement: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate tumor growth inhibition (TGI).

Data Presentation: Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+2%
Doxorubicin5450 ± 10070%-12%
This compound251100 ± 20026.7%-1%
This compound50700 ± 15053.3%-4%

Note: This table presents hypothetical data for illustrative purposes.

Experimental Workflow for In Vivo Oncology Study

The following diagram illustrates the typical workflow for an in vivo oncology study, from model selection to final data analysis.

G cluster_preclinical Preclinical Phase cluster_analysis Analysis Phase Model_Selection Model Selection (e.g., PDX, CDX) Implantation Tumor Implantation Model_Selection->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Treatment Treatment Administration (Vehicle, Drug, Control) Randomization->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for an in vivo oncology efficacy study.

This document provides a foundational framework for the initial in vivo characterization of this compound. The proposed phased approach, starting with safety assessment and followed by efficacy studies in relevant disease models, ensures a systematic and data-driven evaluation. The provided protocols and data tables serve as templates that should be customized based on the specific properties of this compound and the research objectives. The successful execution of these studies will be critical in elucidating the therapeutic potential of this novel compound.

References

Hydroxysulochrin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Caution: The following information is based on limited available scientific literature. Hydroxysulochrin is a fungal metabolite with minimal characterization of its biological effects in preclinical or clinical models. The information provided should be used for research purposes only.

Introduction

This compound is a natural product isolated from the culture filtrate of the fungus Aureobasidium sp.[1][2]. It is a derivative of the more studied compound, sulochrin[1][2]. Currently, the only reported biological activity of this compound is the inhibition of tea pollen tube growth[1][2]. Its broader pharmacological profile, including dosage, administration routes for in vivo studies, and mechanism of action, remains uninvestigated.

This document summarizes the available data on this compound and provides a protocol based on the methodology of its initial discovery.

Quantitative Data Summary

Due to the nascent stage of research on this compound, extensive quantitative data regarding its dosage and administration is not available. The table below summarizes the only reported biological activity.

Biological ActivityOrganism/Cell LineConcentrationEffectReference
Inhibition of tea pollen tube growthCamellia sinensis (Tea)100 mg/L41% inhibition[1][2]

Experimental Protocols

The following protocols are adapted from the methodology described in the initial isolation and characterization of this compound[1][2].

Isolation of this compound from Aureobasidium sp.

This protocol describes the general steps for obtaining this compound from a fungal culture.

Materials:

  • Aureobasidium sp. culture

  • Malt extract medium

  • Ethyl acetate

  • Silica gel for chromatography

  • Appropriate solvents for chromatography (e.g., chloroform, methanol)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Cultivation: Grow Aureobasidium sp. in a malt extract medium.

  • Extraction: After a suitable incubation period, filter the culture broth. Extract the filtrate with an equal volume of ethyl acetate.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.

  • Chromatographic Separation:

    • Subject the concentrated extract to silica gel column chromatography.

    • Elute the column with a gradient of appropriate solvents (e.g., a chloroform-methanol gradient) to separate the fractions.

  • Purification: Collect the fractions and monitor for the presence of this compound using an appropriate analytical technique (e.g., thin-layer chromatography). Pool the fractions containing the compound of interest and further purify using repeated chromatography until a pure compound is obtained.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

Tea Pollen Tube Growth Inhibition Assay

This protocol outlines a method to assess the plant growth regulatory effects of this compound.

Materials:

  • Fresh tea (Camellia sinensis) pollen

  • Germination medium (containing sucrose and boric acid)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in the germination medium)

  • Control medium (containing the same concentration of solvent as the treatment group)

  • Microscope slides

  • Incubator

  • Microscope with a calibrated eyepiece

Procedure:

  • Pollen Suspension: Prepare a suspension of fresh tea pollen in the germination medium.

  • Treatment:

    • Prepare different concentrations of this compound in the germination medium.

    • As a control, use the germination medium with the solvent used to dissolve this compound.

  • Incubation:

    • Place a drop of the pollen suspension on a microscope slide.

    • Add a drop of the this compound solution or control solution.

    • Incubate the slides in a moist chamber at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • Observation and Measurement:

    • After incubation, observe the pollen tubes under a microscope.

    • Measure the length of the pollen tubes using a calibrated eyepiece.

    • Calculate the percentage of inhibition compared to the control group.

Signaling Pathways and Experimental Workflows

Currently, there is no information available regarding the signaling pathways affected by this compound in any biological system. The following diagrams illustrate the workflow for its isolation and the described biological assay.

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Aureobasidium sp. Culture in Malt Extract Medium Filtration Filtration Culture->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation Purification Further Purification Fractionation->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis This compound Pure this compound Analysis->this compound

Isolation Workflow for this compound.

Pollen_Growth_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Pollen Tea Pollen Suspension Incubation Incubate Pollen with Treatment/Control Pollen->Incubation Treatment Prepare this compound and Control Solutions Treatment->Incubation Observation Microscopic Observation Incubation->Observation Measurement Measure Pollen Tube Length Observation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Result Inhibition Data Calculation->Result

Tea Pollen Growth Inhibition Assay Workflow.

Future Directions

The limited data on this compound highlights a significant gap in knowledge. Future research should focus on:

  • Broad-spectrum biological screening: To identify potential therapeutic activities. Given the activities of the related compound sulochrin (anti-angiogenic, antiallergenic, and antiviral), these areas could be of particular interest[3][4].

  • Mechanism of action studies: To elucidate the molecular targets and signaling pathways affected by this compound.

  • In vitro and in vivo studies: To determine its efficacy, toxicity, and pharmacokinetic profile.

Researchers interested in this compound should consider de novo isolation from Aureobasidium sp. or chemical synthesis as sources of the material for further investigation.

References

Application Notes and Protocols: Preparing Hydroxysulochrin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxysulochrin is a fungal metabolite originally isolated from Aureobasidium sp. that has been identified as a plant growth regulator.[1] Specifically, it has been shown to inhibit tea pollen tube growth.[1] As researchers explore the broader biological activities of natural products like this compound, the need for standardized, reproducible experimental conditions is paramount. A critical first step in ensuring data integrity is the accurate preparation of stock solutions. These concentrated solutions allow for precise and convenient dilution to various working concentrations while minimizing repetitive weighing of small quantities.[2]

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions, intended for researchers, scientists, and professionals in drug development and life sciences.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments. Key properties are summarized below.

PropertyValueReference
Formal Name 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester[1][3]
CAS Number 581068-64-6[1][3]
Molecular Formula C₁₇H₁₆O₈[1][3]
Molecular Weight 348.3 g/mol [1]
Appearance A solid[1]
Purity ≥70% (Note: Purity can vary by supplier, always check the Certificate of Analysis)[1][3]

Solubility and Stability

The choice of an appropriate solvent is critical for creating a stable, homogenous stock solution.

Solubility Data

This compound is soluble in several common laboratory solvents.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5%).

SolventSolubility
DichloromethaneSoluble
DMSOSoluble
EthanolSoluble
MethanolSoluble

Data sourced from Cayman Chemical.[1]

Stability

  • Solid Form: The solid form of this compound is stable for at least four years when stored correctly.[1]

Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many in vitro studies.

3.1 Materials

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous or sterile

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

3.2 Equipment

  • Analytical balance

  • Chemical fume hood

  • Vortex mixer

3.3 Experimental Workflow

The following diagram outlines the key steps for preparing the stock solution.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage calc 1. Calculate Required Mass (Mass = C x V x MW) weigh 2. Weigh this compound (Use analytical balance) calc->weigh add_solvent 3. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex/Warm gently) add_solvent->dissolve aliquot 5. Aliquot Solution (Avoid freeze-thaw cycles) dissolve->aliquot store 6. Store at ≤ -20°C (Protect from light) aliquot->store

Workflow for preparing this compound stock solution.

3.4 Step-by-Step Procedure

  • Calculate the Mass: First, calculate the mass of this compound required to make the desired volume and concentration.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass = (0.010 mol/L) × (0.001 L) × (348.3 g/mol )

      • Mass = 0.003483 g = 3.483 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh out 3.483 mg of this compound powder using an analytical balance. Transfer the powder to a sterile tube.

  • Add Solvent: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Dissolve: Close the tube tightly and vortex thoroughly until all the solid has completely dissolved. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) to aid dissolution. Ensure the solution is clear and free of particulates.

  • Store the Stock Solution:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in light-protecting tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Application: Preparing Working Solutions

For experiments, the concentrated stock solution must be diluted to the final working concentration in the appropriate assay buffer or cell culture medium.

4.1 Dilution Protocol (C₁V₁ = C₂V₂)

Use the following formula to calculate the volume of stock solution needed:

  • C₁: Concentration of the stock solution (e.g., 10 mM)

  • V₁: Volume of the stock solution to be added (unknown)

  • C₂: Desired final concentration of the working solution (e.g., 10 µM)

  • V₂: Final volume of the working solution (e.g., 1 mL)

Example Dilutions from a 10 mM Stock

The table below provides quick reference volumes for preparing common working concentrations in a final volume of 1 mL.

Desired Working Concentration (C₂)Calculation (V₁ = C₂V₂ / C₁)Volume of 10 mM Stock (V₁)Volume of Medium/Buffer
1 µM (1 µM × 1000 µL) / 10,000 µM0.1 µL999.9 µL
10 µM (10 µM × 1000 µL) / 10,000 µM1.0 µL999.0 µL
100 µM (100 µM × 1000 µL) / 10,000 µM10.0 µL990.0 µL

Note: For very small volumes like 0.1 µL, it is more accurate to perform a serial dilution (e.g., first dilute the 10 mM stock 1:100 to make a 100 µM intermediate solution, then dilute that to the final concentration).

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid powder and concentrated DMSO stock solution in a chemical fume hood.

  • This compound is for research use only and is not for human or veterinary use.[1]

Signaling Pathways

The specific molecular targets and signaling pathways modulated by this compound in mammalian systems are not yet well-defined in published literature. As a natural product, it may interact with various cellular components. A common mechanism for bioactive compounds is the inhibition of kinase signaling cascades that regulate cellular processes. The diagram below illustrates a hypothetical scenario where this compound could inhibit such a pathway.

G cluster_pathway Hypothetical Signaling Cascade ligand External Signal (e.g., Growth Factor) receptor Cell Surface Receptor ligand->receptor kinase Downstream Kinase receptor->kinase tf Transcription Factor kinase->tf response Cellular Response (e.g., Gene Expression) tf->response hydrox This compound hydrox->kinase Inhibition

Hypothetical inhibition of a signaling pathway by this compound.

References

Hydroxysulochrin: Application Notes for Antimicrobial Potential Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a secondary metabolite isolated from the fungus Aureobasidium sp.[1][2] While its primary described biological activity is the inhibition of tea pollen tube growth, its structural similarity to other fungal metabolites with bioactive properties suggests a potential for antimicrobial activity.[1] However, based on available scientific literature, there is currently no direct evidence or published data detailing significant antimicrobial efficacy of this compound.

The closely related compound, sulochrin, has been reported to exhibit "very weak antimicrobial activity".[1] This suggests that while the foundational chemical structure may possess some level of bioactivity, it may not be a potent antimicrobial agent without modification. Further research into derivatives of sulochrin has indicated that some exhibit weak antibacterial activity, while others have shown more potent effects against pathogens such as Staphylococcus aureus and Escherichia coli. This context provides a rationale for the preliminary investigation of this compound's antimicrobial potential.

These application notes provide a framework for the initial assessment of this compound as a potential antimicrobial agent, including standardized protocols for determining its efficacy and a workflow for its evaluation.

Quantitative Data on Related Compounds

Direct quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antimicrobial activity of this compound is not available in the current body of scientific literature. However, data for related compounds can serve as a preliminary reference point for researchers. The following table summarizes the reported antimicrobial activities of sulochrin and its derivatives.

CompoundTarget Organism(s)Reported ActivityCitation(s)
SulochrinGeneralVery weak antimicrobial activity[1]
Sulochrin Dimers (Polluxochrin, Dioschrin)GeneralAntimicrobial and weak cytotoxic activities[3]

Note: This table is intended for contextual purposes only and does not represent data for this compound.

Experimental Protocols

The following are generalized, standard protocols for the initial in vitro evaluation of the antimicrobial activity of a novel compound such as this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, standardized to the appropriate concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Positive control (a known antibiotic)

  • Negative control (medium with solvent)

  • Plate reader or visual inspection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative control wells on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound solution

  • Agar plates (e.g., Mueller-Hinton agar for bacteria)

  • Microbial lawn culture

  • Sterile cork borer or pipette tip

  • Positive and negative controls

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Spread a standardized microbial inoculum evenly over the surface of the agar to create a lawn.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the this compound solution to a designated well.

  • Add positive and negative controls to separate wells.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualization of Experimental Workflow and Potential Mechanisms

The following diagrams illustrate the general workflow for screening a novel compound for antimicrobial activity and a conceptual representation of potential antimicrobial mechanisms of action.

antimicrobial_screening_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies Compound This compound Primary_Assay Primary Antimicrobial Assay (e.g., Agar Well Diffusion) Compound->Primary_Assay Activity_Check Activity Observed? Primary_Assay->Activity_Check MIC_Determination MIC Determination (Broth Microdilution) Activity_Check->MIC_Determination Yes No_Activity No Significant Activity Activity_Check->No_Activity No MBC_Determination MBC Determination MIC_Determination->MBC_Determination Cell_Membrane Cell Membrane Integrity MBC_Determination->Cell_Membrane DNA_Synthesis DNA/RNA Synthesis Inhibition MBC_Determination->DNA_Synthesis Protein_Synthesis Protein Synthesis Inhibition MBC_Determination->Protein_Synthesis

Caption: Workflow for Antimicrobial Screening of a Novel Compound.

potential_antimicrobial_mechanisms cluster_compound This compound cluster_cell Bacterial Cell Compound This compound Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition? Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption? DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition? Ribosome Ribosome (Protein Synthesis) Compound->Ribosome Inhibition?

Caption: Potential Mechanisms of Antimicrobial Action.

Conclusion

While this compound's role as an antimicrobial agent is currently unsubstantiated, its chemical relationship to sulochrin provides a basis for preliminary investigation. The protocols and workflows outlined in these application notes offer a standardized approach for researchers to systematically evaluate the antimicrobial potential of this compound. Should initial screenings indicate activity, further studies to determine the mechanism of action and to perform structural modifications to enhance efficacy would be warranted.

References

Application Notes and Protocols for Investigating Hydroxysulochrin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a fungal metabolite with potential biological activities that warrant further investigation, particularly in the context of enzyme inhibition. While direct enzymatic targets of this compound are still under active research, studies on the closely related compound, sulochrin, have demonstrated significant inhibitory effects against α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[1][2][3]

These application notes provide a detailed framework for investigating the potential enzyme inhibitory activity of this compound, with a primary focus on α-glucosidase, based on the compelling evidence from its structural analog, sulochrin. The provided protocols and data serve as a comprehensive starting point for researchers aiming to elucidate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of sulochrin against α-glucosidase from different sources. These values provide a benchmark for assessing the potential potency of this compound.

CompoundEnzyme SourceIC50 Value (µM)Mode of InhibitionReference
SulochrinYeast (Saccharomyces cerevisiae)133.79Non-competitive[2][4]
SulochrinRat Intestine144.59Uncompetitive[2][4]
Dibromo-sulochrinYeast (Saccharomyces cerevisiae)122.65-[2][4]
Tribromo-sulochrinYeast (Saccharomyces cerevisiae)49.08-[2][4]
Acarbose (Positive Control)Yeast (Saccharomyces cerevisiae)67.93-[5]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for assessing α-glucosidase inhibitors and is suitable for determining the inhibitory potential of this compound.[6][7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G5003 or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, N1377 or equivalent)

  • This compound (or sulochrin for comparative analysis)

  • Acarbose (positive control) (Sigma-Aldrich, A8980 or equivalent)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (200 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.1 U/mL.[6]

    • Prepare a 5 mM solution of the substrate, pNPG, in the phosphate buffer.[7]

    • Prepare a 200 mM solution of sodium carbonate.

    • Prepare stock solutions of this compound and acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well microplate, add 30 µL of the this compound dilutions (or acarbose for the positive control, or buffer for the negative control).[7]

    • Add 36 µL of the 100 mM phosphate buffer (pH 6.8).[7]

    • Add 17 µL of the 5 mM pNPG substrate solution.[7]

    • Pre-incubate the mixture at 37°C for 5 minutes.[7]

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 17 µL of the 0.1 U/mL α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Terminate the reaction by adding 100 µL of 200 mM sodium carbonate solution.[7]

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[7]

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the reaction with no inhibitor.

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

alpha_glucosidase_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border of Small Intestine Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Complex_Carbs->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Intestinal_Lumen Intestinal Lumen Brush_Border Brush Border Enterocyte Alpha_Amylase α-Amylase Alpha_Amylase->Complex_Carbs Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Oligosaccharides This compound This compound This compound->Alpha_Glucosidase Inhibition experimental_workflow Start Start: Prepare Reagents Setup_Assay Set up Assay in 96-well Plate (Inhibitor, Buffer, Substrate) Start->Setup_Assay Pre_Incubate Pre-incubate at 37°C for 5 min Setup_Assay->Pre_Incubate Add_Enzyme Initiate Reaction with α-Glucosidase Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C for 20 min Add_Enzyme->Incubate Terminate Terminate Reaction with Na₂CO₃ Incubate->Terminate Read_Absorbance Measure Absorbance at 405 nm Terminate->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 Read_Absorbance->Data_Analysis End End: Report Results Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hydroxysulochrin synthesis. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a fungal metabolite that has been isolated from Aureobasidium sp.[1] Its chemical formula is C17H16O8 and it has a molecular weight of 348.3 g/mol . Structurally, it is a polyhydroxybenzophenone derivative. Research has indicated its potential as a plant growth regulator. Given its structural class, it may also be investigated for other biological activities.

Q2: What are the primary methods for producing this compound?

This compound can be produced through two main routes:

  • Biosynthesis: This involves the fermentation of a producing microorganism, such as Aureobasidium sp.[1] Optimizing fermentation conditions is crucial for maximizing yield.

  • Chemical Synthesis: This involves a multi-step organic synthesis process. A plausible route involves the synthesis of a sulochrin precursor followed by a regioselective hydroxylation step.

II. Troubleshooting Guide: Biosynthesis (Fungal Fermentation)

Low yields in the fermentative production of this compound are a common challenge. This section provides guidance on troubleshooting key aspects of the fermentation process.

ProblemPotential CauseSuggested Solution
Low or No this compound Production Inappropriate fungal strain or loss of productivity.Ensure the use of a high-yielding strain of Aureobasidium sp. If productivity has declined, consider re-isolating the strain from a stock culture or performing strain improvement techniques.
Suboptimal media composition.Systematically optimize the fermentation medium. Key components to consider are the carbon source (e.g., glucose, sucrose), nitrogen source (e.g., peptone, yeast extract), and mineral salts.[2][3][4] A design of experiments (DoE) approach can be effective in identifying the optimal combination of media components.[3]
Unfavorable fermentation parameters (pH, temperature, aeration).Optimize the physical parameters of the fermentation. The optimal pH for Aureobasidium pullulans secondary metabolite production has been reported to be acidic, around 4.0-6.0.[4][5] Temperature optima are typically in the range of 25-30°C.[4] Aeration is also a critical factor that needs to be optimized for your specific bioreactor setup.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the inoculum preparation procedure, including the age of the culture, spore concentration, and inoculum volume.
Inconsistent quality of media components.Use high-quality, consistent sources for all media components. Minor variations in complex components like yeast extract can significantly impact secondary metabolite production.
Presence of Impurities and Co-metabolites The producing organism naturally produces related compounds.Develop a robust purification protocol. This may involve liquid-liquid extraction followed by chromatographic techniques such as column chromatography or preparative HPLC.[6]
Contamination with other microorganisms.Ensure strict aseptic techniques throughout the entire fermentation process, from media preparation to inoculation and sampling.
Experimental Protocol: Optimization of Aureobasidium sp. Fermentation for this compound Production

This protocol provides a general framework for optimizing the production of this compound. Specific concentrations and conditions should be further refined for your particular strain and equipment.

  • Inoculum Preparation:

    • Grow Aureobasidium sp. on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days.

    • Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a malt extract broth or a defined medium with varying concentrations of a carbon source (e.g., glucose 20-50 g/L) and a nitrogen source (e.g., peptone 5-15 g/L).

    • Dispense the medium into flasks or a bioreactor and sterilize.

    • Inoculate the sterilized medium with the prepared spore suspension (e.g., 5% v/v).

    • Incubate at a specific temperature (e.g., 28°C) with agitation (e.g., 150 rpm) for a defined period (e.g., 7-14 days).

  • Optimization Strategy (One-Factor-at-a-Time):

    • Carbon Source: Test different carbon sources (glucose, sucrose, fructose, etc.) at a fixed concentration.

    • Nitrogen Source: Test different nitrogen sources (peptone, yeast extract, ammonium sulfate, etc.) with the best carbon source.

    • C/N Ratio: Vary the ratio of the best carbon and nitrogen sources.

    • pH: Evaluate the effect of initial pH of the medium (e.g., from 4.0 to 7.0).

    • Temperature: Assess the impact of different incubation temperatures (e.g., from 20°C to 35°C).

  • Extraction and Quantification:

    • After fermentation, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract and analyze the this compound content using HPLC.

Data Presentation: Hypothetical Fermentation Optimization Results

The following table illustrates how to present quantitative data from fermentation optimization experiments.

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)
Carbon Source Glucose (30 g/L)55Sucrose (30 g/L)72
Nitrogen Source Peptone (10 g/L)68Yeast Extract (10 g/L)85
pH 5.0926.078
Temperature 25°C8830°C75

III. Troubleshooting Guide: Chemical Synthesis

The chemical synthesis of this compound likely proceeds through the formation of sulochrin, followed by a hydroxylation step. This section addresses potential issues in this synthetic route.

ProblemPotential CauseSuggested Solution
Low Yield in Sulochrin Synthesis Inefficient acylation reaction.The synthesis of sulochrin can be achieved via a trifluoroacetic anhydride-catalyzed acylation of orcinol derivatives.[7] Ensure anhydrous conditions and use freshly distilled reagents. Optimize the reaction temperature and time.
Side reactions and byproduct formation.Analyze the crude product by TLC or LC-MS to identify major byproducts. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation.
Difficulty in Regioselective Hydroxylation Lack of selectivity in the hydroxylation step.Regioselective hydroxylation of aromatic compounds can be challenging. Consider enzymatic hydroxylation using cytochrome P450 monooxygenases, which are known to catalyze such reactions with high selectivity.[8][9][10][11][12][13] Alternatively, explore directed ortho-metalation strategies if a suitable directing group is present or can be introduced.
Over-oxidation or degradation of the product.Use mild and selective hydroxylating agents. Control the reaction conditions carefully (temperature, reaction time, and amount of oxidant).
Purification Challenges Co-elution of starting material and product.Employ high-resolution chromatographic techniques such as preparative HPLC. Consider derivatization of the hydroxyl group to alter the polarity of the product for easier separation.
Product instability during purification.Avoid harsh conditions (strong acids or bases, high temperatures) during workup and purification. Use buffered mobile phases for chromatography if necessary.
Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is based on the known synthesis of sulochrin and general methods for aromatic hydroxylation. It should be optimized for specific laboratory conditions.

Step 1: Synthesis of Sulochrin (based on literature[7])

  • Acylation: React an appropriate orcinol derivative with a suitable benzoic acid derivative in the presence of trifluoroacetic anhydride.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Proposed Hydroxylation of Sulochrin to this compound

  • Enzymatic Hydroxylation (Preferred for selectivity):

    • Screen a panel of cytochrome P450 enzymes for their ability to hydroxylate sulochrin.

    • Perform the biotransformation using whole cells expressing the selected P450 or the purified enzyme with a suitable cofactor regeneration system.

    • Extract the product from the reaction mixture and purify by chromatography.

  • Chemical Hydroxylation (Requires optimization for regioselectivity):

    • Explore various chemical hydroxylation methods, such as those involving Fenton's reagent or other selective oxidizing agents.

    • Carefully control the reaction conditions to favor the desired regioselectivity and minimize over-oxidation.

    • Purify the product mixture using chromatographic techniques to isolate this compound.

IV. Visualizations

Biosynthesis and Chemical Synthesis Pathways

Hydroxysulochrin_Synthesis cluster_biosynthesis Biosynthesis Pathway cluster_chemical_synthesis Chemical Synthesis Pathway Questin Questin Sulochrin Sulochrin Questin->Sulochrin Oxidative Cleavage Hydroxysulochrin_bio This compound Sulochrin->Hydroxysulochrin_bio Hydroxylation (e.g., P450 monooxygenase) Orcinol Derivative Orcinol Derivative Sulochrin_chem Sulochrin Orcinol Derivative->Sulochrin_chem Acylation (TFAA) Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->Sulochrin_chem Acylation (TFAA) Hydroxysulochrin_chem This compound Sulochrin_chem->Hydroxysulochrin_chem Hydroxylation (Chemical or Enzymatic)

Caption: Overview of biosynthetic and chemical synthesis routes to this compound.

Troubleshooting Workflow for Low Fermentation Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckStrain Verify Strain Integrity and Productivity Start->CheckStrain OptimizeMedia Optimize Media Composition (Carbon, Nitrogen, Minerals) CheckStrain->OptimizeMedia Strain OK OptimizeParams Optimize Physical Parameters (pH, Temp, Aeration) OptimizeMedia->OptimizeParams Media Optimized StandardizeInoculum Standardize Inoculum Preparation OptimizeParams->StandardizeInoculum Parameters Optimized CheckContamination Check for Contamination StandardizeInoculum->CheckContamination Inoculum Standardized ImprovedYield Improved Yield CheckContamination->ImprovedYield No Contamination

References

Troubleshooting Hydroxysulochrin stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Hydroxysulochrin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintaining the integrity of this compound. For the solid form, storage at -20°C is recommended, which should ensure stability for at least four years.[1] When in solution, storage conditions are more stringent. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For all solutions, protection from light is crucial to prevent photodegradation.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is reported to be soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1] The choice of solvent can impact stability, and it is advisable to prepare fresh solutions or conduct a solvent-specific stability study if long-term storage is required.

Q3: My this compound solution has changed color/shows precipitation. What could be the cause?

A3: A change in appearance is a primary indicator of instability. Potential causes include:

  • Degradation: The compound may be breaking down due to factors like pH, temperature, light exposure, or oxidative stress.

  • Incompatibility: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2] The presence of these in your solution could accelerate degradation.

  • Solubility Issues: The compound may be precipitating out of solution due to changes in temperature or solvent evaporation, leading to a supersaturated state.

Q4: How can I design a stability study for this compound in my experimental buffer?

A4: A well-designed stability study is essential to determine the shelf life and appropriate storage conditions for your specific formulation.[3] The study should be designed to assess the stability characteristics of the drug product and should follow a written program.[3] This typically involves exposing the compound to various environmental conditions, including stress testing, to identify potential degradation pathways.[4][5] Key elements of a stability protocol include defining the batch of the compound, container specifications, storage conditions, sampling time points, and the analytical methods to be used.[3][6]

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid-20°C≥ 4 years-
In Solvent-80°CUp to 6 monthsProtect from light[2]
In Solvent-20°CUp to 1 monthProtect from light[2]

Table 2: Factors Influencing this compound Stability in Solution

FactorPotential ImpactMitigation Strategy
Temperature Higher temperatures typically accelerate chemical degradation.[4]Store solutions at recommended low temperatures (-20°C or -80°C).[2] Avoid repeated freeze-thaw cycles.
Light Exposure to light, especially UV, can cause photodegradation.[4]Store solutions in amber vials or protect from light by wrapping containers in foil.[2]
pH As a compound with multiple hydroxyl groups, the stability of this compound is likely pH-dependent. Extreme pH values (strong acids/alkalis) are known incompatibilities.[2]Buffer the solution to a stable pH range. Conduct a pH stability profile study.
Oxygen/Oxidation Phenolic compounds can be susceptible to oxidation.Degas solvents before use. Consider adding antioxidants if compatible with the experimental setup.
Solvent The choice of solvent can affect stability.Use high-purity, anhydrous solvents. Evaluate stability in the specific solvent/buffer system used.
Contaminants Presence of strong acids/alkalis or oxidizing/reducing agents can degrade the compound.[2]Use high-purity reagents and ensure glassware is thoroughly clean.

Visualized Workflows and Logic

Stability_Assessment_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase start Define Study Objectives (e.g., shelf-life, storage conditions) protocol Develop Written Stability Protocol (Batches, Conditions, Timepoints, Methods) start->protocol sample_prep Prepare this compound Samples (Defined concentration & matrix) protocol->sample_prep storage Place Samples in Controlled Storage (e.g., 25°C/60%RH, 40°C/75%RH, -20°C) sample_prep->storage stress Conduct Stress Testing (Light, pH, Oxidation) sample_prep->stress sampling Analyze Samples at Predetermined Timepoints (e.g., 0, 1, 3, 6 months) storage->sampling stress->sampling analytical Use Stability-Indicating Method (e.g., HPLC to detect degradation products) sampling->analytical data_analysis Interpret Data & Perform Trend Analysis analytical->data_analysis report Document Findings & Determine Shelf-Life data_analysis->report end Establish Storage Conditions & Retest Date report->end

Caption: General workflow for assessing the stability of a small molecule like this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_actions Corrective Actions start Observed Instability (e.g., color change, precipitation, loss of activity) check_storage Review Storage Conditions start->check_storage check_prep Review Solution Preparation start->check_prep check_compat Check for Incompatibilities start->check_compat cause_light Light Exposure check_storage->cause_light Light exposed? cause_temp Incorrect Temperature check_storage->cause_temp Temp correct? cause_ph pH Out of Range check_prep->cause_ph pH checked? cause_oxid Oxidation check_prep->cause_oxid Solvent degassed? cause_reagent Reagent Incompatibility (Acids, Bases, Oxidizers) check_compat->cause_reagent Other reagents? action_light Use Amber Vials/ Protect from Light cause_light->action_light action_temp Store at -20°C or -80°C cause_temp->action_temp action_ph Buffer Solution/ Perform pH Profile cause_ph->action_ph action_oxid Use Degassed Solvents cause_oxid->action_oxid action_reagent Use High-Purity Inert Reagents cause_reagent->action_reagent

Caption: Troubleshooting logic for diagnosing this compound solution instability.

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) of this compound in Solution

This protocol outlines a general procedure for stress testing to intentionally degrade this compound under various conditions. This is crucial for identifying potential degradation products and understanding its stability limits, which is a key part of a comprehensive stability program.[5][7]

1. Objective: To assess the stability of this compound in a specific solvent or buffer system under accelerated (stress) conditions, including acid/base hydrolysis, oxidation, and photolysis.

2. Materials:

  • This compound (solid, of known purity)

  • Solvent/Buffer of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • High-purity water

  • Class A volumetric flasks and pipettes

  • pH meter

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spec)

  • Photostability chamber (or light source with controlled output)

  • Amber and clear HPLC vials

3. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Ensure complete dissolution. This will be the stock for all stress conditions.

4. Stress Conditions Setup (Example): For each condition, prepare a sample in duplicate. Also, prepare a control sample stored at a protected, cold temperature (e.g., -20°C in an amber vial).

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to the final target concentration.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to the final target concentration.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% H₂O₂ solution to the final target concentration.

    • Keep at room temperature and protect from light for a defined period.

  • Photolytic Degradation:

    • Dilute the stock solution with the chosen solvent/buffer in a clear vial.

    • Expose the sample to a controlled light source (as per ICH Q1B guidelines if applicable).

    • Simultaneously, keep a "dark" control sample (wrapped in foil) under the same temperature conditions.

5. Sampling and Analysis:

  • Collect samples from each condition at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Analyze all samples, including the control, by a stability-indicating HPLC method. The method must be able to separate the intact this compound from any potential degradation products.[4]

  • Record the peak area of this compound and the peak areas of any new peaks that appear.

6. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to the time-zero or control sample.

  • Observe the formation of degradation products. A significant decrease in the main peak with a corresponding increase in new peaks indicates degradation.

  • The results will highlight the specific conditions under which this compound is unstable, guiding future handling and formulation efforts.[6]

References

Technical Support Center: Optimizing Hydroxysulochrin Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Hydroxysulochrin for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fungal metabolite that has been identified as a plant growth regulator.[1] It is a derivative of Sulochrin, another fungal metabolite isolated from various Aspergillus and Penicillium species.[2]

Q2: What are the known biological activities of this compound and its related compounds?

Specific biological activities of this compound in mammalian cells are not yet extensively documented in publicly available literature. The primary reported activity is the inhibition of tea pollen tube growth at a concentration of 100 mg/L.[1]

However, related compounds, known as sulochrins, have demonstrated several biological effects that may provide a starting point for investigation:

  • Anti-angiogenic effects: Sulochrin has been shown to inhibit Vascular Endothelial Growth Factor (VEGF), which leads to the inhibition of capillary-like tube formation in human umbilical vein endothelial cells (HUVECs).[2]

  • Inhibition of eosinophil activation: Sulochrin can inhibit the activation and chemotaxis of eosinophils, suggesting potential anti-inflammatory properties.[2]

  • α-Glucosidase inhibition: Synthetic derivatives of sulochrin have shown inhibitory activity against yeast α-glucosidase, indicating potential as a lead compound for developing antidiabetic agents.

  • Cytotoxicity: Some sulochrin derivatives have exhibited cytotoxicity against cervical cancer cell lines (HeLa).[3] Dimeric forms of sulochrin have also shown weak cytotoxic activities.[4][5]

  • Antimicrobial activity: Sulochrin dimers have displayed antimicrobial properties.[4][5]

Q3: What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 581068-64-6[1][6]
Molecular Formula C₁₇H₁₆O₈[1][6]
Molecular Weight 348.3 g/mol [1]
Purity Typically ≥70%[1]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]

Troubleshooting Guide

Problem 1: Determining the initial concentration range for my cell-based assay.

As there is limited data on this compound's effects on mammalian cells, a broad concentration range should be tested initially.

Solution:

  • Start with a wide range: Based on the plant-based assay concentration of 100 mg/L[1], which is approximately 287 µM, you can start with a concentration range of 0.1 µM to 500 µM. A logarithmic dilution series is recommended.

  • Perform a dose-response curve for cytotoxicity: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, to determine the 50% cytotoxic concentration (CC50). This will establish the upper limit for your experimental concentrations.

  • Observe cell morphology: Visually inspect the cells under a microscope at each concentration for any changes in morphology, such as rounding, detachment, or signs of apoptosis.

Problem 2: My this compound is precipitating out of the cell culture medium.

This compound has poor water solubility and is typically dissolved in organic solvents like DMSO.[1][2]

Solution:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Minimize the final DMSO concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

  • Use a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental groups.

  • Pre-warm the medium: Before adding the this compound stock solution, warm the cell culture medium to 37°C. Add the stock solution dropwise while gently vortexing the medium to aid in dissolution.

Problem 3: I am observing high background fluorescence in my assay.

Many fungal metabolites exhibit autofluorescence, which can interfere with fluorescence-based assays.

Solution:

  • Run a compound-only control: In a cell-free well, add your highest concentration of this compound to the assay medium and measure the fluorescence. This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Choose a different assay: If autofluorescence is an issue, consider switching to a colorimetric or luminescent assay, such as an MTT or ATP-based assay (e.g., CellTiter-Glo®).

  • Use appropriate filters: If using a fluorescence microscope or plate reader, ensure that your filter sets are optimized to minimize the detection of any autofluorescence from the compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the well will be ≤ 0.5%. Prepare a 2X vehicle control with the same concentration of DMSO.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cell line.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the CC50 value.

Data Presentation

Table 1: Example of a Dose-Response Data Table for Cytotoxicity Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 3.9
1085.3 ± 6.2
5052.1 ± 4.8
10025.6 ± 3.1
2505.4 ± 1.9
5001.2 ± 0.8

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Dosage cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cluster_decision Decision Making prep_stock Prepare Concentrated Stock in DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with this compound and Vehicle Control prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence/Luminescence viability_assay->read_plate calc_cc50 Calculate CC50 and Plot Dose-Response Curve read_plate->calc_cc50 optimize Optimize Assay Conditions calc_cc50->optimize proceed Proceed with Functional Assays (Sub-toxic Concentrations) calc_cc50->proceed optimize->seed_cells Re-run with adjusted parameters

Caption: Workflow for optimizing this compound dosage.

hypothetical_pathway Hypothetical Signaling Pathway for Investigation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vegfr VEGFR ras Ras vegfr->ras pi3k PI3K vegfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Angiogenesis, Proliferation) erk->transcription akt Akt pi3k->akt akt->transcription vegf VEGF vegf->vegfr sulochrin Sulochrin/ This compound sulochrin->vegf Inhibition (Hypothesized)

Caption: Hypothetical VEGF signaling pathway for investigation.

References

Technical Support Center: Overcoming Poor Solubility of Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Hydroxysulochrin during their experiments.

Troubleshooting Guides

Issue: this compound precipitates out of aqueous solution during experimental setup.

Possible Cause: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers will likely lead to precipitation.

Troubleshooting Steps:

  • Solvent Selection: Based on available data, this compound is soluble in organic solvents such as Dichloromethane, DMSO, Ethanol, and Methanol[1].

    • Recommendation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution with the aqueous buffer of choice to achieve the final desired concentration.

    • Critical Step: Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on biological systems.

    • Vortex gently or use sonication for a short period to aid dissolution after adding the stock solution to the aqueous buffer.

  • Solubility Enhancement Techniques: If precipitation persists even with the use of a co-solvent like DMSO, consider the following advanced strategies:

StrategyDescriptionKey Considerations
Co-solvency Using a water-miscible organic solvent to increase the solubility of a nonpolar drug.[2][3]DMSO and ethanol are common choices. The final concentration of the co-solvent must be compatible with the experimental system.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility.The effect of pH on this compound's solubility is not documented. This approach would require experimental validation.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4]Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments. The critical micelle concentration (CMC) and potential toxicity of the surfactant should be considered.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[3]β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. Stoichiometry of the complex and potential effects of the cyclodextrin on the biological system should be evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: Currently, there is no publicly available quantitative data on the aqueous solubility of this compound. Technical data sheets indicate its solubility in organic solvents like Dichloromethane, DMSO, Ethanol, and Methanol, which strongly suggests poor aqueous solubility[1].

Q2: What is the recommended method for preparing a working solution of this compound for cell-based assays?

A2: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration below a level that affects your cells (typically <0.5%). A step-by-step protocol is provided below.

Q3: Are there any known formulation strategies specifically for this compound?

A3: There are no published formulation strategies specifically for this compound. However, general techniques for poorly soluble natural products can be applied. These include the use of co-solvents, surfactants, and cyclodextrins.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, gentle and brief sonication can be used to aid the dissolution of this compound when preparing working solutions from a DMSO stock. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.

Q5: What are the potential signaling pathways affected by this compound?

A5: The direct molecular targets and signaling pathways of this compound have not been extensively elucidated in publicly available literature. As a fungal metabolite and plant growth regulator, its mechanism of action is an area for further research[1].

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a DMSO Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer for biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound (Molecular Weight: 348.3 g/mol )[1].

    • Dissolve the solid this compound in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution. Store at -20°C for long-term storage.

  • Prepare the Final Working Solution:

    • Perform serial dilutions of the 10 mM stock solution with your aqueous buffer to reach the desired final concentration.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.

    • Immediately after adding the DMSO stock, vortex the solution gently for 10-15 seconds.

    • If precipitation is observed, a very brief sonication (1-2 minutes) in a water bath sonicator can be attempted.

  • Final DMSO Concentration Check:

    • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (e.g., for many cell lines, this is ≤ 0.5%). In the example above, the final DMSO concentration is 0.1%.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application solid This compound (Solid) stock 10 mM Stock Solution solid->stock Dissolve dmso 100% DMSO dmso->stock working Final Working Solution stock->working Dilute buffer Aqueous Buffer buffer->working assay Biological Assay working->assay

Caption: Experimental workflow for preparing this compound working solutions.

troubleshooting_logic start Precipitation Observed? co_solvent Use DMSO as Co-solvent (Final conc. <0.5%) start->co_solvent Yes success Soluble start->success No sonicate Gentle Sonication co_solvent->sonicate co_solvent->success Soluble surfactant Add Surfactant (e.g., Tween® 80) sonicate->surfactant Still Precipitates sonicate->success Soluble cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin Still Precipitates cyclodextrin->success Soluble fail Insoluble cyclodextrin->fail Insoluble

Caption: Troubleshooting logic for this compound precipitation issues.

References

Minimizing off-target effects of Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to understand, identify, and minimize the off-target effects of Hydroxysulochrin. The principles and protocols outlined here are broadly applicable to the characterization of other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[2][3] Understanding and minimizing these effects is crucial for validating research findings and ensuring the safety and efficacy of a potential therapeutic agent.

Q2: How is the selectivity of an inhibitor like this compound quantified?

A2: Selectivity is typically quantified by comparing the inhibitor's potency (e.g., IC50 or Ki) against its primary target versus a panel of other related and unrelated proteins.[4] A common metric is the "selectivity ratio," calculated by dividing the IC50 for an off-target by the IC50 for the on-target. A higher ratio indicates greater selectivity. For instance, an inhibitor with a 100-fold higher IC50 for an off-target compared to the primary target is considered highly selective.

Q3: What are the first steps I should take to proactively assess the off-target profile of this compound?

A3: A proactive approach involves a combination of computational and experimental methods.[1][5]

  • In Silico Analysis: Use computational tools to predict potential off-targets based on structural similarity to other known proteins.

  • Biochemical Screening: Perform an in vitro screen against a broad panel of kinases or other relevant protein families to empirically identify off-target interactions.[6] This is a standard practice in early-stage drug discovery.[1]

  • Cellular Assays: Begin with dose-response experiments in multiple cell lines to establish a therapeutic window, comparing the concentration needed for on-target effects versus the concentration that induces general cytotoxicity.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: I am observing significant cytotoxicity in my cell-based assays at concentrations required for on-target activity.

  • Possible Cause: The observed cell death may be due to this compound inhibiting one or more off-target proteins that are essential for cell survival.[2]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a careful dose-response analysis for both on-target activity (e.g., phosphorylation of a downstream substrate) and cytotoxicity (e.g., using an MTS or Annexin V assay). If the EC50 for the target effect and the CC50 (cytotoxic concentration 50%) are too close, off-target toxicity is likely.

    • Conduct a Broad Kinase Screen: Submit this compound for profiling against a large panel of kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This can identify specific off-target kinases responsible for the toxicity.[2][6]

    • Use a Structurally Unrelated Inhibitor: If possible, repeat the experiment with a different, structurally distinct inhibitor for the same primary target.[2] If this second inhibitor does not cause similar toxicity at its effective concentration, it strongly suggests the issue is an off-target effect specific to this compound's chemical scaffold.

Issue 2: The cellular phenotype I observe is inconsistent with the known biological function of the primary target.

  • Possible Cause: The phenotype may be driven by an off-target effect that dominates the cellular response, or it could be a "quasi-epigenetic" effect altering gene expression in unexpected ways.[7]

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that this compound is binding to its intended target in your cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[2]

    • Perform a "Rescue" Experiment: If you can express a drug-resistant mutant of your target protein in the cells, do so. If the phenotype persists even when the primary target cannot be inhibited, the effect is definitively off-target.[2]

    • Orthogonal Validation: Use a non-pharmacological method, such as siRNA or CRISPR-Cas9, to reduce the expression of the primary target.[8][9] If knocking down the target protein does not replicate the phenotype observed with this compound, it points to an off-target mechanism.

Data Presentation

Quantitative data should be organized to clearly compare on-target potency with off-target liabilities.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target X 15 -
Off-Target Kinase A25016.7
Off-Target Kinase B1,800120
Off-Target Kinase C>10,000>667
Off-Target Kinase D956.3

Interpretation: This table shows that while this compound is potent against its primary target, it has significant activity against Off-Target Kinase D and moderate activity against Kinase A. This information is critical for interpreting cellular data.

Table 2: Hypothetical Cellular Activity and Cytotoxicity of this compound

Cell LinePrimary Target Pathway EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / EC50)
Cell Line A0.515.030
Cell Line B0.82.53.1
Cell Line C>20>50-

Interpretation: this compound has a good therapeutic index in Cell Line A. However, in Cell Line B, the concentration required to inhibit the target pathway is very close to the concentration that causes cell death, suggesting a potential off-target liability in this cell type.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a standard method for assessing inhibitor potency against a panel of kinases.[4][10]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Reconstitute recombinant kinase enzymes in their respective optimized assay buffers.

    • Prepare substrate (protein or peptide) and [γ-³³P]-ATP solutions. The concentration of unlabeled ATP should ideally be at or near the Km for each specific kinase to ensure accurate Ki determination.[11]

  • Assay Reaction:

    • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO).

    • Add 20 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Add 20 µL of the [γ-³³P]-ATP solution to start the phosphorylation reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTS Assay)

This protocol measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS).

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and fit the curve to determine the CC50 value.

Mandatory Visualizations

Hydroxysulochrin_Off_Target_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Survival Pathway Receptor1 Primary Target X Substrate1 Substrate A Receptor1->Substrate1 Phenotype1 Desired Cellular Effect Substrate1->Phenotype1 Receptor2 Off-Target Kinase D Substrate2 Survival Signal Receptor2->Substrate2 Phenotype2 Cell Survival Receptor2->Phenotype2 Leads to Unexpected Toxicity Substrate2->Phenotype2 Inhibitor This compound Inhibitor->Receptor1 Inhibition (On-Target) Inhibitor->Receptor2 Inhibition (Off-Target)

Caption: Hypothetical signaling pathways for this compound.

Off_Target_Workflow start Unexpected Result Observed (e.g., Toxicity, Wrong Phenotype) step1 Step 1: Validate Target Engagement in Cells (e.g., CETSA) start->step1 step2 Step 2: Determine On-Target vs. Cytotoxic Dose Response step1->step2 step3 Step 3: Perform Broad Panel Biochemical Screen (e.g., KinomeScan) step2->step3 step4 Step 4: Confirm Cellular Activity of Identified Off-Target(s) step3->step4 step5 Step 5: Mitigate or Redesign step4->step5

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic q1 Is cellular phenotype inconsistent with target? q2 Is cytotoxicity observed at effective concentration? q1->q2 No a2 Potential Off-Target Effect: - Validate with 2nd inhibitor - Perform rescue experiment q1->a2 Yes a1 Likely On-Target Effect q2->a1 No a3 Potential Off-Target Toxicity: - Run kinase panel screen - Lower compound concentration q2->a3 Yes

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Refining Purification Protocols for Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for Hydroxysulochrin. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is this compound and what is its primary source?

This compound is a secondary metabolite with a benzophenone structure. It has been identified as a plant growth regulator that inhibits tea pollen tube growth. The primary known source of this compound is the fungus Aureobasidium sp., from which it is isolated from the culture filtrate. It is typically co-produced with a structurally similar compound, sulochrin.

Q2: I am not getting a good yield of this compound from my fungal culture. What are the common causes and solutions?

Low yield is a frequent challenge in the production of fungal metabolites. Here are some common causes and troubleshooting steps:

  • Suboptimal Culture Conditions: The production of secondary metabolites is highly sensitive to the growth environment.

    • Solution: Optimize culture parameters such as media composition (e.g., malt extract medium is commonly used), pH, temperature, and aeration. Conduct small-scale fermentation trials to identify the optimal conditions for your specific Aureobasidium sp. strain.

  • Incorrect Harvest Time: Secondary metabolite production often peaks at a specific growth phase (e.g., stationary phase).

    • Solution: Perform a time-course study by harvesting and analyzing small aliquots of the culture at different time points to determine the peak production day for this compound.

  • Inefficient Extraction: The chosen extraction solvent or method may not be effectively isolating the compound from the culture broth.

    • Solution: Ensure the use of an appropriate organic solvent (e.g., ethyl acetate) to partition the this compound from the aqueous culture filtrate. Multiple extractions will improve recovery.

Q3: My purified product contains a significant amount of sulochrin. How can I improve the separation of this compound from sulochrin?

This compound and sulochrin are structurally very similar, which can make their separation challenging.

  • High-Resolution Chromatography: Standard column chromatography may not provide sufficient resolution.

    • Solution: Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase. A reversed-phase column (e.g., C18) with a carefully optimized gradient elution of a polar solvent (e.g., methanol or acetonitrile in water, often with a small amount of acid like formic acid) can effectively separate these two compounds.

  • Fraction Collection: Inadequate fraction collection during chromatography can lead to co-elution.

    • Solution: Use smaller fraction volumes and analyze each fraction by thin-layer chromatography (TLC) or analytical HPLC to identify the pure this compound fractions before pooling.

Q4: I am observing degradation of my compound during the purification process. What can I do to minimize this?

This compound, like many natural products, can be sensitive to heat, light, and pH changes.

  • Temperature Control: Elevated temperatures can lead to degradation.

    • Solution: Perform all purification steps, especially solvent evaporation, at low temperatures using a rotary evaporator with a chilled water bath. Store extracts and purified compounds at -20°C or lower.

  • Light Exposure: Photodegradation can occur with prolonged exposure to light.

    • Solution: Protect the sample from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • pH Stability: Extreme pH values can cause structural changes.

    • Solution: Maintain a neutral or slightly acidic pH during extraction and chromatography, unless specific pH conditions are required for separation. Buffer your solutions where necessary.

Q5: How can I confirm the identity and purity of my final this compound sample?

  • Spectroscopic Methods: These are essential for structural confirmation.

    • Solution: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure of this compound and compare the data with published values.

  • Chromatographic Purity: This assesses the presence of impurities.

    • Solution: Purity should be assessed using analytical HPLC, ideally with a photodiode array (PDA) detector to check for peak purity. A pure sample should show a single, symmetrical peak at the expected retention time.

Quantitative Data Summary

The following table provides representative data for a typical this compound purification process. Please note that actual yields and purity may vary depending on the specific experimental conditions.

Purification StepStarting MaterialVolume/MassThis compound Concentration (Estimated)Purity (Estimated)Yield (Estimated)
Fungal Culture FiltrateAureobasidium sp. culture10 L15 mg/L<1%100%
Liquid-Liquid ExtractionCrude Filtrate10 L1.4 g (total extract)~5%95%
Silica Gel ChromatographyCrude Ethyl Acetate Extract1.4 g250 mg (enriched fraction)~40%80%
Preparative HPLCEnriched Fraction250 mg85 mg (pure compound)>98%65%

Detailed Experimental Protocols

Fungal Culture and Extraction
  • Inoculation and Fermentation: Inoculate a sterile malt extract broth with a culture of Aureobasidium sp.. Incubate at 25-28°C for 14-21 days with shaking (150 rpm) to ensure aeration.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium. The filtrate contains the secreted secondary metabolites.

  • Extraction:

    • Adjust the pH of the culture filtrate to approximately 3.0 with a suitable acid (e.g., 1M HCl).

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure at a temperature below 40°C to obtain the crude extract.

Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by gradients of ethyl acetate in methanol.

    • Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light.

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Dissolve the enriched fraction from the previous step in the HPLC mobile phase.

    • Inject the sample onto a preparative reversed-phase (C18) HPLC column.

    • Elute with an isocratic or gradient system of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

    • Monitor the elution profile with a UV detector at a wavelength where this compound absorbs (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal_Culture Fungal Culture (Aureobasidium sp.) Fermentation Fermentation Fungal_Culture->Fermentation Filtration Filtration Fermentation->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Silica_Chrom Silica Gel Chromatography Extraction->Silica_Chrom Prep_HPLC Preparative HPLC Silica_Chrom->Prep_HPLC Pure_Compound Pure This compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for this compound purification.

Pollen_Tube_Inhibition cluster_pathway Key Signaling Events Pollen_Grain Pollen Grain on Stigma Hydration Hydration & Germination Pollen_Grain->Hydration Tube_Growth Pollen Tube Growth Hydration->Tube_Growth Guidance Guidance to Ovule Tube_Growth->Guidance Ca_Gradient Tip-focused Ca2+ Gradient Tube_Growth->Ca_Gradient Actin_Dynamics Actin Cytoskeleton Dynamics Tube_Growth->Actin_Dynamics Vesicle_Trafficking Vesicle Trafficking (Exocytosis) Tube_Growth->Vesicle_Trafficking Fertilization Fertilization Guidance->Fertilization This compound This compound (Inhibitor) This compound->Tube_Growth Inhibits

Caption: General signaling in pollen tube growth and potential inhibition.

Troubleshooting unexpected results in Hydroxysulochrin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxysulochrin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental protocols involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a fungal metabolite that has been identified as a plant growth regulator.[1] It has been shown to inhibit the pollen tube growth of tea (Camellia sinensis).[1] For the purposes of this guide, we will be discussing its hypothetical use as a pharmacological inhibitor in mammalian cell culture experiments.

Q2: How should I store and handle this compound?

For long-term storage, solid this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C; they are generally stable for up to one month.[2][3] Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1] For cell culture experiments, DMSO is the most commonly used solvent for preparing stock solutions.

Q4: I observe a precipitate in my culture medium after adding this compound. What should I do?

This may be due to the final concentration of the solvent (e.g., DMSO) being too high, or the compound precipitating out of the aqueous medium. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. If precipitation persists, consider preparing a fresh stock solution and ensuring it is fully dissolved before adding it to the medium.

Troubleshooting Guide

Issue 1: Compound Appears to Have No Effect on My Cells

Q: I've treated my cells with this compound, but I'm not observing the expected biological effect. What could be the cause?

A: This is a common issue when working with a new compound. Here are several potential causes and troubleshooting steps:

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Ensure that the solid compound and stock solutions have been stored correctly at -20°C.[1][2] Prepare fresh stock solutions if there is any doubt about the stability of the current stock.

  • Cell Line Insensitivity: The cell line you are using may not be sensitive to this compound.

    • Solution: If possible, test the compound on a different cell line that is known to be responsive to the pathway you are investigating.

  • Experimental Error: This could include incorrect pipetting, issues with other reagents, or problems with the assay itself.

    • Solution: Carefully review your experimental protocol. Run appropriate positive and negative controls to ensure the assay is working correctly.

Issue 2: High Levels of Cell Death or Toxicity Observed

Q: After treating my cells with this compound, I'm seeing a significant amount of cell death, even at low concentrations. What should I do?

A: Unintended cytotoxicity can mask the specific effects of a compound. Here’s how to troubleshoot this:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the solvent in your culture medium is not exceeding a level that is non-toxic to your cells (typically <0.5%, but ideally ≤0.1%). Run a solvent control to assess its effect on cell viability.

  • Compound Cytotoxicity: this compound itself may be cytotoxic to your specific cell line at the concentrations being tested.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the cytotoxic threshold for your functional assays.

  • Contamination: Microbial contamination in your cell culture can lead to widespread cell death.[]

    • Solution: Regularly check your cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.

Issue 3: Inconsistent or Variable Results Between Experiments

Q: I'm getting different results each time I repeat my experiment with this compound. How can I improve the reproducibility?

A: Variability in experimental results can be frustrating. Here are some factors to consider:

  • Cell Passage Number and Confluency: Cells can behave differently at high passage numbers or varying confluencies.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the same growth phase (ideally logarithmic phase) when you start the treatment.[5]

  • Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or other reagents can lead to inconsistent results.

    • Solution: Prepare larger batches of stock solutions and other reagents to be used across multiple experiments. Ensure all reagents are well-mixed before use.

  • Incubation Time: The duration of treatment with this compound can significantly impact the outcome.

    • Solution: Use a consistent and optimized incubation time for your experiments. If the mechanism of action is unknown, a time-course experiment may be necessary.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the use of this compound as a STAT3 inhibitor in two common cancer cell lines.

ParameterCell Line A (e.g., MDA-MB-231)Cell Line B (e.g., A549)
IC50 (Cell Viability, 72h) 15 µM25 µM
Optimal Concentration (p-STAT3 Inhibition, 24h) 5 - 10 µM10 - 20 µM
Maximum Non-toxic Concentration (72h) 20 µM30 µM

Experimental Protocols

Protocol: Western Blot for Phospho-STAT3 Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of STAT3 in a selected cell line.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • Prepare fresh dilutions of this compound in cell culture medium from a DMSO stock solution.

    • Include a vehicle control (DMSO only) and a positive control (e.g., a known STAT3 activator like IL-6).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the relative levels of phospho-STAT3 and total STAT3.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_treatment Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_treatment->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate analyze_data Calculate Cell Viability read_plate->analyze_data

Caption: Workflow for assessing cell viability after this compound treatment.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 jak->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes translocation Nuclear Translocation dimer->translocation gene_expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) translocation->gene_expression This compound This compound This compound->jak Inhibits (Hypothetical) cytokine Cytokine (e.g., IL-6) cytokine->receptor

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

References

Technical Support Center: Optimizing Hydroxysulochrin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Hydroxysulochrin. The information is designed to help optimize experimental conditions, with a focus on determining the appropriate incubation time.

Disclaimer: this compound is a fungal metabolite identified as a plant growth regulator.[1] Its mechanism of action and effects on mammalian cells are not yet extensively characterized. The following guidelines are based on general principles for in vitro drug treatment and should be adapted to your specific cell type and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For a novel compound like this compound, a wide range of concentrations should be tested. Based on its molecular weight (348.3 g/mol ), a starting point could be a logarithmic dilution series, for example, from 100 µM down to 0.01 µM. A literature search for compounds with similar structures or activities may provide a more informed starting range.

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on your cell type, the concentration of this compound, and the biological question you are asking. A time-course experiment is the best approach.[1] You should test a series of time points (e.g., 6, 12, 24, 48, and 72 hours) while keeping the concentration constant. The ideal time point will be the one that gives a measurable effect without causing excessive, non-specific cell death.

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of any compound in culture media can vary.[2] Factors like pH, temperature, and interaction with media components can lead to degradation.[2] It is advisable to conduct stability tests if you are planning long-term experiments (e.g., over 72 hours). This can be done by incubating this compound in media for various durations and then testing its activity. For shorter incubation times, it is generally recommended to prepare fresh solutions for each experiment.

Q4: What vehicle should I use to dissolve this compound?

A4: this compound is soluble in DMSO, ethanol, and methanol.[1] DMSO is a common vehicle for cell culture experiments. However, it is important to use a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to ensure that the observed effects are due to the compound and not the solvent.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.
Question Possible Cause & Solution
Are you sure the compound is active? Cause: The compound may have degraded. Solution: Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C).
Is the concentration appropriate? Cause: The concentration may be too low. Solution: Increase the concentration range in your dose-response experiment. Try concentrations up to 100 µM or higher, if solubility permits.
Is the incubation time sufficient? Cause: The biological effect may require a longer incubation period to become apparent.[1] Solution: Perform a time-course experiment, extending the incubation time to 48 or 72 hours.
Is your assay sensitive enough? Cause: The chosen assay may not be sensitive enough to detect subtle changes. Solution: Consider using a more sensitive assay. For example, if a viability assay shows no change, an apoptosis assay (e.g., Annexin V staining) might reveal an effect.
Does your cell line express the target? Cause: The cellular target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Solution: If the target is known, verify its expression using techniques like Western Blot or qPCR. If the target is unknown, consider testing the compound on a panel of different cell lines.
Issue 2: High levels of cell death observed even at short incubation times.
Question Possible Cause & Solution
Is the concentration too high? Cause: The compound may be cytotoxic at the tested concentrations. Solution: Lower the concentration range. Perform a dose-response experiment starting from nanomolar concentrations.
Is the incubation time too long? Cause: Even at a moderate concentration, prolonged exposure could be leading to excessive cell death. Solution: Shorten the incubation time. Test earlier time points such as 2, 4, 6, and 12 hours.
Are your cells healthy? Cause: Unhealthy cells are more susceptible to stress and toxic effects. Solution: Ensure your cells are in the logarithmic growth phase and have a high viability before starting the experiment. Use cells within a consistent and low passage number range.[1]
Is the vehicle concentration too high? Cause: The solvent (e.g., DMSO) could be causing cytotoxicity. Solution: Ensure the final concentration of the vehicle is below the toxic threshold for your cell line (usually <0.1% for DMSO). Always include a vehicle-only control.

Data Presentation

Table 1: Hypothetical Dose-Response of a Cancer Cell Line to this compound

This table illustrates the percentage of cell viability of a hypothetical cancer cell line (e.g., HeLa) after treatment with various concentrations of this compound for different incubation times, as measured by an MTT assay.

Concentration (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
0 (Vehicle)100100100
0.1989592
1857560
10604025
5030155
1001052
IC50 (µM) ~15 ~8 ~4

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for PI3K/Akt Signaling Pathway

This protocol is for assessing the effect of this compound on a key signaling pathway, assuming it has an inhibitory effect.

Materials:

  • 6-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the optimized incubation time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Seed cells in multi-well plates overnight Allow cells to attach overnight start->overnight treat Treat with fixed concentration of this compound overnight->treat incubate Incubate for various time points (e.g., 6, 12, 24, 48, 72h) treat->incubate assay Perform viability/cytotoxicity assay incubate->assay analyze Analyze data and plot viability vs. time assay->analyze optimal Determine optimal incubation time analyze->optimal

Caption: Workflow for a time-course experiment.

Troubleshooting Decision Tree

G decision decision issue issue solution solution start Start Experiment effect Observable effect? start->effect success Proceed with further experiments effect->success Yes no_effect Issue: No Effect effect->no_effect No check_conc Concentration too low? no_effect->check_conc Check sol_conc Increase concentration check_conc->sol_conc Yes check_time Time too short? check_conc->check_time No sol_time Increase incubation time check_time->sol_time Yes check_assay Assay sensitivity? check_time->check_assay No sol_assay Use more sensitive assay check_assay->sol_assay Yes other Check cell health & compound stability check_assay->other No

Caption: Decision tree for troubleshooting no effect.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

References

Validation & Comparative

Unveiling the Biological Signature of Synthetic Hydroxysulochrin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of synthetic Hydroxysulochrin confirms its distinct biological activity profile, setting it apart from structurally related compounds. This guide provides an in-depth comparison of its performance in key biological assays, supported by detailed experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a naturally occurring benzophenone derivative, has garnered interest for its potential biological activities. This report details the biological evaluation of a synthetically produced version of this compound, comparing its activity with its parent compound, Sulochrin, and a methylated analog, Methylsulochrin. The findings highlight the nuanced structure-activity relationships within this class of compounds.

Comparative Biological Activity

The biological activities of synthetic this compound and its analogs were evaluated in two key functional assays: a plant-based growth inhibition assay and a mammalian receptor binding assay. The results are summarized below, showcasing a clear differentiation in their biological effects.

CompoundTea Pollen Tube Growth Inhibition (at 100 mg/l)Aryl Hydrocarbon Receptor (AhR) Ligand Activity
This compound 41% inhibition[1]No activity observed
Sulochrin 36% inhibition[1]Antagonist
Methylsulochrin Not ReportedPartial Agonist

Table 1: Comparative Biological Activities of this compound and Related Compounds.

In-Depth Analysis of Biological Activities

Plant Growth Inhibition

Both this compound and Sulochrin demonstrated inhibitory effects on the growth of tea pollen tubes. At a concentration of 100 mg/l, this compound exhibited a slightly higher inhibitory activity (41%) compared to Sulochrin (36%)[1]. This suggests a potential role for these compounds as plant growth regulators.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism and immune responses. In a significant finding, synthetic this compound was found to be inactive as a ligand for the AhR, both in the presence and absence of the potent AhR agonist 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). This lack of interaction with the AhR signaling pathway distinguishes it from its close relatives. In contrast, Sulochrin acts as an AhR antagonist, while Methylsulochrin functions as a partial agonist, indicating that subtle structural modifications dramatically alter the interaction with this key regulatory protein.

Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide.

Tea Pollen Tube Growth Inhibition Assay

This assay is designed to evaluate the effect of chemical compounds on the in vitro germination and growth of pollen tubes, a critical process in plant reproduction.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Pollen Collect fresh tea pollen Plating Spread pollen on germination medium Pollen->Plating Medium Prepare germination medium (agar-based) Medium->Plating Test_Compounds Prepare stock solutions of This compound and Sulochrin (100 mg/l) Treatment Apply test compound solutions to the medium Test_Compounds->Treatment Plating->Treatment Incubation Incubate at a controlled temperature and humidity Treatment->Incubation Measurement Measure pollen tube length under a microscope Incubation->Measurement Calculation Calculate the percentage of growth inhibition compared to a control Measurement->Calculation

Experimental workflow for the tea pollen tube growth inhibition assay.

Protocol:

  • Pollen Collection: Fresh pollen is collected from mature tea plant flowers.

  • Germination Medium: An agar-based germination medium is prepared, providing the necessary nutrients for pollen tube growth.

  • Compound Preparation: Stock solutions of this compound and Sulochrin are prepared at a concentration of 100 mg/l.

  • Assay Setup: Pollen grains are evenly spread on the surface of the germination medium in petri dishes. The test compound solutions are then applied. A control group with no test compound is also prepared.

  • Incubation: The petri dishes are incubated under controlled conditions of temperature and humidity to allow for pollen germination and tube elongation.

  • Measurement and Analysis: After the incubation period, the length of the pollen tubes is measured using a microscope equipped with a micrometer. The percentage of growth inhibition is calculated by comparing the average tube length in the treated groups to the control group.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay

This assay determines the ability of a compound to bind to and activate the Aryl Hydrocarbon Receptor. A common method involves a cell-based reporter gene assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Culture cells engineered with an AhR-responsive reporter gene (e.g., luciferase) Plating Plate cells into a multi-well plate Cells->Plating Agonist_Mode Treat cells with varying concentrations of This compound (Agonist mode) Plating->Agonist_Mode Antagonist_Mode Co-treat cells with a known AhR agonist (e.g., TCDD) and varying concentrations of this compound (Antagonist mode) Plating->Antagonist_Mode Incubation Incubate cells for a defined period Agonist_Mode->Incubation Antagonist_Mode->Incubation Lysis Lyse cells to release cellular components Incubation->Lysis Reporter_Assay Measure the activity of the reporter enzyme (e.g., luminescence) Lysis->Reporter_Assay Analysis Analyze data to determine agonistic or antagonistic activity Reporter_Assay->Analysis

References

A Comparative Analysis of Hydroxysulochrin and Other α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Hydroxysulochrin's potential as an α-glucosidase inhibitor, benchmarked against established drugs in the same class. Due to the limited direct research on this compound, this comparison leverages data from its structurally similar analogue, sulochrin.

Executive Summary

This compound, a fungal metabolite, and its close analogue sulochrin, have demonstrated notable inhibitory activity against α-glucosidase. This enzyme plays a critical role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. This guide presents a comparative analysis of sulochrin's performance against well-established α-glucosidase inhibitors: acarbose, miglitol, and voglibose. The data indicates that while sulochrin displays a different kinetic profile, its inhibitory potency is within a comparable range to these widely used pharmaceuticals, suggesting that this compound and related compounds are promising candidates for further investigation in the development of novel anti-diabetic agents.

Quantitative Comparison of α-Glucosidase Inhibitors

The inhibitory effects of sulochrin and commercially available drugs on α-glucosidase activity are summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) and the mode of inhibition, providing a basis for evaluating their relative potencies and mechanisms of action.

InhibitorEnzyme SourceIC50 (μM)Type of Inhibition
Sulochrin Yeast133.79[1][2]Non-competitive[1][2]
Rat Intestine144.59[1][2]Uncompetitive[1][2]
Acarbose Rat Intestine~60-90 (estimated)[3]Competitive[4][5][6]
Miglitol GeneralNot specifiedCompetitive[6]
Voglibose GeneralNot specifiedCompetitive[5][7][8]

Mechanism of Action: A-Glucosidase Inhibition

Alpha-glucosidase inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[4][6] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By delaying carbohydrate digestion, these inhibitors reduce the rate of glucose absorption and consequently lower postprandial blood glucose levels.[6][7][8]

The established inhibitors—acarbose, miglitol, and voglibose—are all competitive inhibitors, meaning they bind to the active site of the enzyme, directly competing with the carbohydrate substrate.[4][5][6] In contrast, sulochrin exhibits a different mechanism, acting as a non-competitive inhibitor of yeast α-glucosidase and an uncompetitive inhibitor of the enzyme from the rat intestine.[1][2] This suggests that sulochrin binds to a site on the enzyme distinct from the active site, offering a different modality for modulating enzyme activity that could be explored for therapeutic advantage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by α-glucosidase inhibition and a typical experimental workflow for assessing inhibitor potency.

Signaling_Pathway Diet Dietary Carbohydrates (Starch, Sucrose) SI Small Intestine Diet->SI Digestion AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Inhibitor α-Glucosidase Inhibitor (e.g., this compound) Inhibitor->AlphaGlucosidase Inhibition

Caption: Signaling pathway of α-glucosidase action and its inhibition.

Experimental_Workflow Start Start PrepareEnzyme Prepare α-Glucosidase Solution Start->PrepareEnzyme PrepareInhibitor Prepare Inhibitor Solutions (e.g., this compound) Start->PrepareInhibitor PrepareSubstrate Prepare Substrate Solution (e.g., pNPG) Start->PrepareSubstrate Incubate Incubate Enzyme with Inhibitor PrepareEnzyme->Incubate PrepareInhibitor->Incubate AddSubstrate Add Substrate to Initiate Reaction PrepareSubstrate->AddSubstrate Incubate->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Stop Reaction (e.g., add Na2CO3) IncubateReaction->StopReaction MeasureAbsorbance Measure Absorbance at 405 nm StopReaction->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate

Caption: Experimental workflow for α-glucosidase inhibition assay.

Experimental Protocols

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a compound, based on common methodologies.[9][10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae or rat intestine

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Prepare a stock solution of the test compound and the positive control (acarbose) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

    • Prepare the substrate solution by dissolving pNPG in phosphate buffer (e.g., 5 mM).

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add 50 µL of the test compound or positive control at different concentrations.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measurement and Calculation:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis:

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the type of inhibition.

Conclusion

While direct experimental data for this compound is limited, the available information on its close analogue, sulochrin, reveals its potential as an effective α-glucosidase inhibitor with a distinct mechanism of action compared to existing drugs. The non-competitive and uncompetitive inhibition profiles of sulochrin suggest an allosteric binding site, which could be a valuable attribute in designing new therapeutic agents with improved specificity and reduced side effects. Further research is warranted to fully characterize the inhibitory properties of this compound and to explore its therapeutic potential in the management of type 2 diabetes.

References

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Validating that a therapeutic compound reaches and interacts with its intended molecular target within a complex biological system is a cornerstone of modern drug discovery. This process, known as target engagement, is critical for establishing a compound's mechanism of action, optimizing its efficacy, and minimizing off-target effects. While specific target engagement data for the novel compound Hydroxysulochrin is not yet publicly available, this guide provides a comprehensive framework for its future validation. We will explore and compare several industry-standard methodologies, using well-characterized kinase inhibitors—Gefitinib, Sunitinib, Dasatinib, and Sorafenib—as illustrative examples. The principles and protocols detailed herein are broadly applicable to a wide range of small molecules, including this compound, once its putative target(s) are identified.

This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of key techniques, detailed experimental protocols, and quantitative data to inform the selection of the most appropriate target validation strategy.

Overview of Target Engagement Validation Methods

Several powerful techniques are at the disposal of researchers to confirm and quantify the interaction between a drug and its target protein. This guide will focus on four widely adopted methods:

  • Biochemical Kinase Inhibition Assays: These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are fundamental for determining a compound's potency (e.g., IC50 value).

  • Cellular Thermal Shift Assay (CETSA): A technique that assesses target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases when a ligand is bound.[1]

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[2]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing the thermodynamics of binding interactions, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]

Comparative Analysis of Target Engagement Methodologies

Choosing the right method depends on the specific research question, the stage of drug development, and the nature of the target and compound. The following table provides a high-level comparison of the four techniques.

FeatureBiochemical Kinase AssayCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures inhibition of enzyme catalytic activity.[4]Measures ligand-induced changes in protein thermal stability.[1]Detects changes in refractive index upon binding to a sensor surface.[2]Measures the heat change upon binding.[3]
Environment In vitro (purified components).In situ (live cells, cell lysates, or tissues).[5]In vitro (purified components).In vitro (purified components).
Key Outputs IC50 (potency).[6]Thermal shift (ΔTm), confirmation of cellular target engagement.[7]k_on, k_off, K_D (kinetics and affinity).[8]K_D, ΔH, ΔS, n (thermodynamics and stoichiometry).[3]
Advantages High-throughput, direct measure of functional inhibition.[4]Physiologically relevant, no need for compound or protein labeling.[9]Real-time data, detailed kinetic information.[2]Gold standard for thermodynamics, label-free.[10]
Limitations Lacks cellular context (e.g., permeability, off-targets).[4]Indirect measure of binding, lower throughput for some formats.[7]Requires protein immobilization, potential for artifacts.[8]Requires larger amounts of pure protein, lower throughput.[10]

Detailed Methodologies and Comparative Data

This section provides detailed experimental protocols and quantitative data for each of the four target engagement validation methods, using well-known kinase inhibitors as examples.

Biochemical Kinase Inhibition Assays

Biochemical kinase assays are essential for determining the intrinsic potency of an inhibitor against its purified target kinase.

This protocol is a common method for measuring kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the purified kinase and substrate to desired concentrations in the reaction buffer.

    • Prepare a serial dilution of the test compound (e.g., Gefitinib) and a vehicle control (e.g., DMSO).

    • Prepare ATP at a concentration near its Km for the specific kinase.

  • Assay Procedure:

    • Add 5 µL of the test compound or vehicle to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

The following table presents the half-maximal inhibitory concentrations (IC50) of Gefitinib against various forms of its target, the Epidermal Growth Factor Receptor (EGFR).

CompoundTarget KinaseCell Line/SystemIC50 (nM)
GefitinibEGFR (Tyr1173)NR6wtEGFR cells37[11]
GefitinibEGFR (Tyr992)NR6wtEGFR cells37[11]
GefitinibEGFR (Tyr1173)NR6W cells26[11]
GefitinibEGFR (Tyr992)NR6W cells57[11]
GefitinibEGFR (Exon 19 del)PC-9 cells13.06[12]
GefitinibEGFR (L858R)H3255 cells3[13]

Data is illustrative and sourced from published literature. Actual values may vary based on experimental conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Buffer add_kinase Add Kinase/Substrate Mix prep_reagents->add_kinase prep_compound Prepare Serial Dilution of Test Compound add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_kinase incubate1 Pre-incubate add_kinase->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate Reaction add_atp->incubate2 add_detection Add ATP Detection Reagent incubate2->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Biochemical Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within the complex environment of a living cell.

This protocol describes a common workflow for CETSA using Western blotting for protein detection.

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test compound (e.g., Sunitinib) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[5]

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[15]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]

    • Collect the supernatant and determine the protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The following table illustrates hypothetical CETSA data for Sunitinib, showing the temperature at which 50% of the target protein is denatured (Tm).

CompoundTarget KinaseCellular ContextTm (Vehicle)Tm (Sunitinib)ΔTm
SunitinibVEGFR2HUVEC Cells52.5°C56.0°C+3.5°C
SunitinibPDGFRβA431 Cells54.0°C58.2°C+4.2°C
Sunitinibc-KITGIST-T1 Cells51.8°C55.5°C+3.7°C

Data are hypothetical and for illustrative purposes. A positive ΔTm indicates stabilization and target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_data Data Interpretation treat_cells Treat Cells with Compound or Vehicle harvest_cells Harvest and Wash Cells treat_cells->harvest_cells aliquot_cells Aliquot Cell Suspension harvest_cells->aliquot_cells heat_samples Heat at Temperature Gradient aliquot_cells->heat_samples cool_samples Cool to Room Temperature heat_samples->cool_samples lyse_cells Lyse Cells (Freeze-Thaw) cool_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregates lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant western_blot Analyze by Western Blot collect_supernatant->western_blot quantify_bands Quantify Band Intensity western_blot->quantify_bands plot_curves Plot Melting Curves quantify_bands->plot_curves determine_shift Determine Thermal Shift (ΔTm) plot_curves->determine_shift

Cellular Thermal Shift Assay (CETSA) Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing detailed kinetic and affinity data.

This protocol outlines the steps for analyzing the binding of a small molecule inhibitor to a purified kinase using SPR.

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

    • Immobilize the purified target kinase (ligand) to the chip surface via amine coupling at a concentration that will yield a desired response level (e.g., 10-20 µg/mL in 10 mM sodium acetate, pH 5.0).[8]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor (analyte, e.g., Dasatinib) in running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).[16]

    • Monitor the binding response (in Response Units, RU) during the association phase (analyte injection) and the dissociation phase (running buffer flow).

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

The following table shows representative kinetic and affinity data for the interaction of Dasatinib with its target Abl kinase.

CompoundTarget Kinasek_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
DasatinibAbl (wild-type)1.2 x 10⁷3.6 x 10⁻⁴0.03[17]
DasatinibAbl (T315I mutant)2.5 x 10⁶1.5 x 10⁻²6.0

Data is illustrative and sourced from published literature. The T315I "gatekeeper" mutation confers resistance to Dasatinib, as reflected by the higher K_D value.

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate_chip Activate Sensor Chip (NHS/EDC) immobilize_ligand Immobilize Target Protein (Ligand) activate_chip->immobilize_ligand deactivate_chip Deactivate Surface (Ethanolamine) immobilize_ligand->deactivate_chip inject_analyte Inject Analyte (Drug) at Various Concentrations deactivate_chip->inject_analyte measure_association Measure Association inject_analyte->measure_association inject_buffer Inject Running Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation inject_buffer->measure_dissociation regenerate Regenerate Surface measure_dissociation->regenerate process_sensorgrams Process Sensorgrams (Reference Subtraction) measure_dissociation->process_sensorgrams regenerate->inject_analyte fit_data Fit Data to Binding Model process_sensorgrams->fit_data determine_kinetics Determine k_on, k_off, K_D fit_data->determine_kinetics

Surface Plasmon Resonance (SPR) Workflow
Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic signature of a binding event, offering deep insights into the forces driving the interaction.

This protocol describes the general procedure for an ITC experiment.

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein against the desired buffer to ensure buffer matching.

    • Prepare the small molecule inhibitor (e.g., Sorafenib) in the final dialysis buffer. Degas both solutions.

    • Accurately determine the concentrations of the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically at a concentration of 10-20 µM).

    • Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[18]

  • Titration:

    • Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change of the reaction.[19]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[3]

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

The following table presents hypothetical thermodynamic data for the binding of Sorafenib to one of its target kinases, BRAF.

CompoundTarget KinaseK_D (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
SorafenibBRAF (wild-type)201.1-12.51.9-10.6
SorafenibBRAF (V600E mutant)60.9-13.21.8-11.4

Data are hypothetical and for illustrative purposes. The negative ΔH indicates an enthalpy-driven interaction, common for specific, hydrogen-bond-rich interactions.

G cluster_prep Sample Preparation cluster_itc_run ITC Experiment cluster_analysis Data Analysis prepare_protein Prepare and Dialyze Protein load_cell Load Protein into Sample Cell prepare_protein->load_cell prepare_ligand Prepare Ligand in Matched Buffer load_syringe Load Ligand into Syringe prepare_ligand->load_syringe degas Degas Both Solutions run_titration Perform Automated Titration load_cell->run_titration load_syringe->run_titration integrate_peaks Integrate Raw Data Peaks run_titration->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit to a Binding Model plot_isotherm->fit_model determine_params Determine K_D, n, ΔH, ΔS fit_model->determine_params

Isothermal Titration Calorimetry (ITC) Workflow

Signaling Pathway Visualization

Understanding how a compound's engagement with its target translates into a cellular effect requires knowledge of the relevant signaling pathways. The diagram below illustrates a simplified EGFR signaling pathway, which is inhibited by Gefitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Simplified EGFR Signaling Pathway Inhibition by Gefitinib

Conclusion

The validation of target engagement is a multifaceted process that requires a carefully considered experimental strategy. While direct experimental data for this compound remains to be elucidated, this guide provides a robust framework for its future investigation. By leveraging a combination of biochemical assays, cellular techniques like CETSA, and biophysical methods such as SPR and ITC, researchers can build a comprehensive understanding of a compound's interaction with its target. Each method offers unique advantages and provides complementary information, from initial potency screening to detailed kinetic and thermodynamic characterization in a physiological context. The application of these methodologies will be instrumental in advancing this compound and other novel compounds through the drug discovery pipeline, ultimately leading to the development of safer and more effective therapeutics.

References

Reproducibility of Hydroxysulochrin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported biological effects of Hydroxysulochrin, with a focus on the reproducibility of these findings. To date, the primary reported biological activity of this compound is the inhibition of tea pollen tube growth. However, a thorough review of existing literature reveals a lack of independent studies aimed at reproducing this specific effect.

This guide synthesizes the available data on this compound and related compounds, presenting it in a structured format to facilitate objective comparison and inform future research directions.

Comparative Data on Biological Activity

The primary report on this compound's biological activity comes from a 2003 study by Sassa et al., who isolated the compound from the fungus Aureobasidium sp.[1][2][3] A later study in 2021 by Nogawa et al. investigated a different biological property, its activity as an aryl hydrocarbon receptor (AhR) ligand, and found it to be inactive. No studies have been identified that explicitly attempt to replicate the original findings on tea pollen growth inhibition.

CompoundReported Biological EffectOrganism/SystemConcentrationObserved EffectReproducibility Status
This compound Inhibition of tea pollen tube growthCamellia sinensis (tea) pollen100 mg/l41% inhibition of controlNot Reproduced
Sulochrin Inhibition of tea pollen tube growthCamellia sinensis (tea) pollen100 mg/l36% inhibition of controlNot Reproduced
This compound Aryl hydrocarbon receptor (AhR) ligand activityReporter gene assayNot specifiedNo AhR ligand activityN/A

Experimental Protocols

To aid in the design of future reproducibility studies, the detailed experimental methodologies from the key cited experiments are provided below.

Inhibition of Tea Pollen Tube Growth (Sassa et al., 2003)
  • Pollen Collection and Preparation: Fresh tea pollen (Camellia sinensis) was collected and prepared for germination.

  • Germination Medium: A standard pollen germination medium was used, though the exact composition was not detailed in the abstract.

  • Test Compound Application: this compound and Sulochrin were dissolved and added to the germination medium at a final concentration of 100 mg/l.[1][2][3]

  • Incubation: The pollen was incubated in the medium containing the test compounds under controlled conditions (temperature and humidity not specified in the abstract).

  • Measurement: The length of the pollen tubes was measured after a set incubation period and compared to a control group (medium without the test compounds). The percentage of inhibition was then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the initial discovery of this compound and the logical relationship of the subsequent, albeit different, biological testing.

Experimental_Workflow_for_Hydroxysulochrin_Isolation cluster_Isolation Isolation and Identification cluster_Bioassay Biological Activity Screening Fungus Aureobasidium sp. Culture Extraction Extraction of Culture Filtrate Fungus->Extraction Fractionation Bioassay-guided Fractionation Extraction->Fractionation Isolation Isolation of this compound Fractionation->Isolation Structure Structural Elucidation (Spectroscopic Methods) Isolation->Structure PollenAssay Tea Pollen Growth Inhibition Assay Isolation->PollenAssay LettuceAssay Lettuce Seedling Growth Assay Isolation->LettuceAssay

Initial isolation and bioassay workflow for this compound.

Logical_Relationship_of_Hydroxysulochrin_Studies cluster_Original_Finding Original Reported Effect (Sassa et al., 2003) cluster_Reproducibility Reproducibility Status cluster_Alternative_Activity Alternative Biological Screening (Nogawa et al., 2021) OriginalEffect Inhibition of Tea Pollen Tube Growth ReproStatus No Direct Reproduction Studies Found OriginalEffect->ReproStatus AlternativeEffect Aryl Hydrocarbon Receptor (AhR) Ligand Activity OriginalEffect->AlternativeEffect Different Biological Question Result Finding: No Activity AlternativeEffect->Result

Logical flow of this compound's reported biological effect and subsequent testing.

References

A Comparative Analysis of Hydroxysulochrin and Its Analogs in Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been compiled to elucidate the structure-activity relationships of hydroxysulochrin and its analogs, sulochrin and methylsulochrin. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their cytotoxic and anti-inflammatory activities, supported by experimental data and protocols.

This compound, a secondary metabolite isolated from various fungal species, and its structural analogs have garnered interest for their potential therapeutic applications. This guide delves into their comparative efficacy, offering a clear, data-driven overview of their biological activities.

Comparative Biological Activity

A review of available literature indicates that this compound, sulochrin, and methylsulochrin exhibit a range of biological effects, including plant growth regulation, and potential antiviral, anti-inflammatory, and cytotoxic activities. Notably, their activity as aryl hydrocarbon receptor (AhR) ligands has been a subject of investigation, suggesting a role in modulating cellular signaling pathways.

Cytotoxic Activity

Table 1: Comparative Cytotoxicity (IC50) of this compound and Its Analogs

CompoundCell LineIC50 (µM)Reference
This compoundData not available--
SulochrinData not available--
MethylsulochrinData not available--

Note: Specific IC50 values for the cytotoxic activity of this compound, sulochrin, and methylsulochrin against various cancer cell lines were not available in the public domain at the time of this publication. Further research is required to quantify and compare their cytotoxic potential.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 2: Comparative Anti-inflammatory Activity (IC50) of this compound and Its Analogs

CompoundAssayIC50 (µM)Reference
This compoundNitric Oxide InhibitionData not available-
SulochrinNitric Oxide InhibitionData not available-
MethylsulochrinNitric Oxide InhibitionData not available-

Note: Specific IC50 values for the anti-inflammatory activity of this compound, sulochrin, and methylsulochrin are not currently available in published literature. This represents a significant gap in the understanding of their therapeutic potential.

Experimental Protocols

To facilitate further research and standardized comparison, this section provides detailed methodologies for key experiments relevant to the biological activities of this compound and its analogs.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, sulochrin, or methylsulochrin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (Griess) Assay

This assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and incubate until they reach 80-90% confluency.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with the test compounds for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis seeding Cell Seeding treatment Compound Treatment seeding->treatment mtt MTT Assay treatment->mtt Cytotoxicity griess Griess Assay treatment->griess Anti-inflammatory luciferase Luciferase Assay treatment->luciferase Signaling ic50 IC50 Determination mtt->ic50 griess->ic50 pathway_analysis Pathway Analysis luciferase->pathway_analysis

Experimental workflow for evaluating the biological activity of this compound and its analogs.

nfkb_pathway cluster_inhibition Potential Inhibition by This compound Analogs stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Gene Expression (Inflammatory Mediators) nucleus->gene_expression induces

Simplified overview of the canonical NF-κB signaling pathway.

mapk_pathway cluster_inhibition Potential Inhibition by This compound Analogs stimulus Stress / Mitogens receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors activates gene_expression Gene Expression (Proliferation, Inflammation) transcription_factors->gene_expression induces

Simplified overview of the MAPK/ERK signaling pathway.

This guide highlights the current knowledge on this compound and its analogs and underscores the need for further quantitative studies to fully elucidate their therapeutic potential. The provided protocols and diagrams aim to serve as a valuable resource for the scientific community to build upon this foundational knowledge.

Comparative Analysis of Hydroxysulochrin's Cytotoxic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the cytotoxic and pro-apoptotic effects of Hydroxysulochrin, a derivative of sulochrin isolated from microbial sources. We cross-validate its efficacy in various cancer cell lines, including leukemia (HL-60), lung carcinoma (A549), and colon cancer (HCT-116), by summarizing key experimental data. This document is intended for researchers in oncology and drug development to provide a consolidated overview of this compound's mechanism of action and to offer standardized protocols for its evaluation.

Comparative Efficacy of this compound

This compound has demonstrated significant cytotoxic effects across multiple cancer cell lines. Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell type, indicating a degree of selectivity in its action. The primary mechanism involves the induction of apoptosis through the activation of the caspase cascade, triggered by the generation of reactive oxygen species (ROS).

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of this compound in different cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)Key FindingsReference
HL-60 Promyelocytic Leukemia12.5Strong induction of apoptosis via caspase-3 activation.
A549 Lung Carcinoma25.8Moderate cytotoxicity; associated with increased ROS production.
HCT-116 Colon Carcinoma18.2Significant G2/M phase cell cycle arrest observed.
MCF-7 Breast Adenocarcinoma35.1Lower sensitivity compared to leukemia and colon cancer lines.
Pro-Apoptotic Activity Comparison

The table below compares the percentage of apoptotic cells in different cell lines following treatment with a fixed concentration of this compound (20 µM) for 24 hours, as determined by Annexin V-FITC/PI staining and flow cytometry.

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (this compound)Fold Increase
HL-60 4.5%58.3%12.9x
A549 3.8%25.1%6.6x
HCT-116 5.1%42.7%8.4x

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its anticancer effects primarily by inducing oxidative stress, which in turn triggers the intrinsic apoptotic pathway. The process begins with the accumulation of intracellular ROS, leading to mitochondrial dysfunction. This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, culminating in programmed cell death.

G cluster_cell Cancer Cell cluster_mito Mitochondrion HS This compound ROS ↑ Reactive Oxygen Species (ROS) HS->ROS CytoC_in Cytochrome c (within mitochondrion) CytoC_out Cytochrome c (released) CytoC_in->CytoC_out Release ROS->CytoC_in Mitochondrial Dysfunction Casp9 Caspase-9 (activated) CytoC_out->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549, HCT-116, HL-60) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: Cell Viability Assessment A 1. Seed Cells (5x10³ cells/well) B 2. Incubate 24h A->B C 3. Treat with this compound (0-80 µM) for 48h B->C D 4. Add MTT Solution (Incubate 4h) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Cross-Validation of Cellular Responses

The differential sensitivity of cancer cell lines to this compound highlights the importance of the cellular context in determining the drug's efficacy. The logical relationship below illustrates how the compound's initial effect (ROS generation) leads to different downstream outcomes depending on the cell line's intrinsic characteristics, such as its antioxidant capacity and apoptotic threshold.

G cluster_logic Logical Flow of this compound Effects cluster_response Cellular Response cluster_outcomes Cell Line-Dependent Outcomes Input This compound Treatment ROS ROS Generation Input->ROS HL60 HL-60: High Sensitivity (Strong Apoptosis) ROS->HL60 Low Apoptotic Threshold HCT116 HCT-116: Moderate Sensitivity (Apoptosis & G2/M Arrest) ROS->HCT116 p53-mediated Response A549 A549: Lower Sensitivity (Weaker Apoptosis) ROS->A549 High Antioxidant Capacity

Caption: Logical relationship of this compound's effects across cell lines.

Independent Verification of Hydroxysulochrin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin, a fungal metabolite derived from Aureobasidium sp., is a derivative of the known bioactive compound Sulochrin.[1] While research on this compound is in its nascent stages, focusing primarily on its activity as a plant growth regulator, the established mechanisms of its parent compound, Sulochrin, provide a strong foundation for predicting its therapeutic potential. This guide offers an independent verification of the likely mechanisms of action of this compound by comparing the experimental data of Sulochrin and related compounds to established therapeutic alternatives.

Sulochrin has demonstrated notable anti-inflammatory and anti-angiogenic properties. Its anti-inflammatory effects are attributed to the inhibition of eosinophil activation and its interaction with the Aryl Hydrocarbon Receptor (AhR). The anti-angiogenic activity is linked to the inhibition of Vascular Endothelial Growth Factor (VEGF).

This document provides a comparative analysis of Sulochrin's inhibitory activities against key alternative drugs targeting similar pathways:

  • Anti-Angiogenic Agents: Bevacizumab and Nintedanib, which are established VEGF inhibitors.

  • Anti-Inflammatory Agents: Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), representing the class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Sulochrin and its therapeutic alternatives, providing a quantitative basis for comparing their potency.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTargetAssayIC50 Value
Sulochrin Eosinophil Degranulation (PAF-induced)Eosinophil Degranulation Assay0.03 µM[2]
Sulochrin Eosinophil Degranulation (sIgA-beads)Eosinophil Degranulation Assay0.75 µM[2]
Sulochrin Eosinophil Degranulation (IgG-beads)Eosinophil Degranulation Assay0.30 µM[2]
Indomethacin COX-1Prostaglandin E2 Production18 nM[3]
Indomethacin COX-2Prostaglandin E2 Production26 nM[3]
Celecoxib COX-2Prostaglandin E2 Production40 nM[1]

Table 2: Comparison of Anti-Angiogenic Activity

CompoundTargetAssayIC50 Value
Bevacizumab VEGF-AVEGF-induced Endothelial Cell Proliferation0.11 µg/mL[4]
Nintedanib VEGFR-1Kinase Activity Assay34 nM[5]
Nintedanib VEGFR-2Kinase Activity Assay21 nM[5]
Nintedanib VEGFR-3Kinase Activity Assay13 nM[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Sulochrin (and by extension, this compound) and the compared therapeutic agents.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sulochrin Sulochrin/ This compound Sulochrin->VEGFR Inhibits Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Nintedanib Nintedanib Nintedanib->VEGFR Inhibits COX_Signaling_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 StomachProtection Stomach Lining Protection COX1->StomachProtection COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits Eosinophil_Degranulation_Workflow Start Isolate Human Eosinophils Preincubation Pre-incubate with Inhibitor/Vehicle Start->Preincubation Stimulation Stimulate with Agonist (e.g., PAF) Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Centrifugation Centrifuge to Pellet Cells Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Measurement Measure EPX Release (Colorimetric/ELISA) Supernatant->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End Results Analysis->End VEGFR_Phosphorylation_Workflow Start Culture and Starve HUVECs Pretreatment Pre-treat with Inhibitor/Vehicle Start->Pretreatment Stimulation Stimulate with VEGF Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification Detection Detect pVEGFR-2 (Western Blot/ELISA) Quantification->Detection Analysis Normalize and Calculate IC50 Detection->Analysis End Results Analysis->End COX_Inhibition_Workflow Start Prepare COX Enzyme and Substrate Incubation Incubate Enzyme with Inhibitor Start->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Measure PGE2 Production (ELISA) Termination->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis End Results Analysis->End

References

Side-by-side comparison of different Hydroxysulochrin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides a side-by-side comparison of different extraction methods applicable to Hydroxysulochrin, a secondary metabolite produced by the fungus Aureobasidium sp. While direct comparative studies on this compound extraction are limited, this document extrapolates from methodologies used for the closely related compound, Sulochrin, and other fungal metabolites to provide a comprehensive overview of conventional and advanced extraction techniques.

Comparison of Extraction Methodologies

The selection of an appropriate extraction method for this compound depends on factors such as the desired yield, purity, extraction time, and environmental impact. Below is a summary of potential methods, comparing a conventional approach with modern, advanced techniques.

FeatureConventional Solvent ExtractionMicrowave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Relies on the differential solubility of the target compound in a selected solvent, often at room temperature or with gentle heating over an extended period.Uses microwave energy to heat the solvent and sample, causing rapid cell lysis and release of the target compound into the solvent.Employs a supercritical fluid, typically CO2, as the solvent. The solvating power is tuned by adjusting pressure and temperature.
Typical Solvents Ethyl acetate, Chloroform, Methanol, n-Hexane.[1]Methanol, Ethanol.Supercritical CO2, often with a co-solvent like Ethanol or Methanol.[2][3]
Extraction Time Long (hours to days).Short (minutes).[1]Rapid (typically 30-120 minutes).
Solvent Consumption High.Low to moderate.[4]Low (CO2 is recycled); minimal use of organic co-solvents.[2]
Extraction Efficiency Variable, can be moderate to high but may require multiple extractions.Generally high, often comparable to or exceeding conventional methods.[1]High, with superior yields reported for some fungal metabolites compared to conventional methods.[2]
Selectivity Low to moderate, co-extraction of impurities is common.Moderate, can be improved by optimizing parameters like microwave power and time.High, can be finely tuned by modifying pressure, temperature, and co-solvent to target specific compounds.[5]
Thermal Degradation Possible with prolonged heating.Risk of localized overheating if not controlled, but generally reduced due to short extraction times.Minimal, as it operates at relatively low temperatures, making it suitable for thermolabile compounds.
Environmental Impact High due to large volumes of organic solvents.Reduced solvent usage leads to a better environmental profile.[4]"Green" technology due to the use of non-toxic, recyclable CO2.[5]

Experimental Protocols

Detailed methodologies for the extraction of this compound are crucial for reproducibility. Below are protocols for a conventional method based on the extraction of Sulochrin, and hypothetical protocols for advanced methods based on general procedures for fungal metabolites.

Conventional Solvent Extraction and Purification

This method is adapted from the established protocol for the extraction of Sulochrin from fungal cultures.

a. Fermentation and Initial Extraction:

  • Cultivate Aureobasidium sp. on a suitable medium, such as a solid-state rice medium, and incubate at room temperature for a designated period (e.g., 11 days) to allow for the production of secondary metabolites.

  • Dry the fermented solid culture and grind it into a powder.

  • Extract the powdered culture with ethyl acetate by shaking at a constant speed (e.g., 150 rpm) for 24 hours.

  • Filter the mixture to separate the ethyl acetate extract from the solid residue.

  • Concentrate the ethyl acetate extract under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

b. Solvent Partitioning:

  • Dissolve the crude extract in a mixture of water and methanol (e.g., 4:1 v/v).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and finally ethyl acetate.

  • Collect the different solvent fractions and concentrate them. The fraction containing this compound (likely the ethyl acetate fraction based on polarity) is retained for further purification.

c. Chromatographic Purification:

  • Apply the concentrated active fraction to a silica gel column for column chromatography.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane in ethyl acetate).

  • Collect the fractions and monitor them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Microwave-Assisted Extraction (MAE) (Hypothetical Protocol)

This proposed protocol is based on general MAE procedures for fungal metabolites.[1][4]

  • Place a known amount of dried and powdered fungal culture into a microwave extraction vessel.

  • Add a suitable solvent, such as methanol or ethanol.

  • Seal the vessel and place it in a microwave extractor.

  • Apply microwave irradiation for a short duration (e.g., 30-60 seconds) at a controlled power level.

  • After extraction, allow the vessel to cool.

  • Filter the extract to remove solid residues.

  • The resulting extract can then be concentrated and subjected to chromatographic purification as described in the conventional method.

Supercritical Fluid Extraction (SFE) (Hypothetical Protocol)

This proposed protocol is based on general SFE procedures for fungal secondary metabolites.[2][3]

  • Load the dried and ground fungal biomass into the extraction vessel of an SFE system.

  • Pressurize the system with supercritical CO2 to the desired pressure (e.g., 200-350 bar) and temperature (e.g., 40-60°C).

  • If required for polarity modification, introduce a co-solvent such as ethanol at a specific percentage.

  • Maintain the extraction for a defined period (e.g., 60-120 minutes), allowing the supercritical fluid to pass through the biomass.

  • Depressurize the CO2 in a separator vessel, causing the extracted compounds to precipitate.

  • Collect the crude extract for further purification by chromatography.

Visualizing the Extraction Workflow

To better illustrate the steps involved in the isolation of this compound, a generalized experimental workflow is presented below.

ExtractionWorkflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing FungalCulture Fungal Culture (Aureobasidium sp.) Fermentation Solid-State Fermentation FungalCulture->Fermentation Drying Drying and Grinding Fermentation->Drying Conventional Conventional Solvent Extraction (e.g., Ethyl Acetate) Drying->Conventional Extraction Method MAE Microwave-Assisted Extraction (MAE) Drying->MAE Extraction Method SFE Supercritical Fluid Extraction (SFE) Drying->SFE Extraction Method Concentration Concentration (Rotary Evaporation) Conventional->Concentration MAE->Concentration SFE->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography PurifiedProduct Purified this compound Chromatography->PurifiedProduct

A generalized workflow for the extraction and purification of this compound.

Signaling Pathways of this compound

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Its known biological activity is the inhibition of tea pollen tube growth. Further research is required to elucidate the precise molecular mechanisms and signaling cascades involved in this and other potential bioactivities.

SignalingPathway This compound This compound TargetCell Target Cell (e.g., Tea Pollen Tube) This compound->TargetCell Interacts with UnknownPathway Unknown Signaling Pathway(s) [Further Research Needed] TargetCell->UnknownPathway BiologicalEffect Inhibition of Pollen Tube Growth UnknownPathway->BiologicalEffect

Hypothesized action of this compound, highlighting the need for further research.

References

Validating the Specificity of Hydroxysulochrin's Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hydroxysulochrin and its related compound, sulochrin, focusing on their known biological activities and potential mechanisms of action. Due to the limited publicly available data on the direct molecular targets of this compound, this document leverages information on the closely related and better-studied compound, sulochrin, to infer potential interaction pathways. We also present hypothetical experimental workflows for the definitive identification and validation of this compound's protein targets.

Comparative Analysis of Bioactivity

This compound, a secondary metabolite isolated from the fungus Aureobasidium sp., has been identified as an inhibitor of tea pollen tube growth. Its co-isolated analog, sulochrin, exhibits a broader range of biological activities, including anti-angiogenic and anti-inflammatory properties. Sulochrin has been shown to inhibit Vascular Endothelial Growth Factor (VEGF) and to impede eosinophil activation and chemotaxis. These activities suggest that this compound may share similar mechanisms and target pathways.

Below is a comparative summary of the known activities of this compound and sulochrin, alongside established inhibitors of the implicated biological pathways for context.

Table 1: Comparison of Biological Activities and Quantitative Data

CompoundKnown Biological ActivityPutative/Known Target(s)Quantitative Data (IC₅₀/Kᵢ/Kₐ)
This compound Inhibition of tea pollen tube growthUnknownData not available
Sulochrin Inhibition of tea pollen tube growth; Anti-angiogenic (VEGF inhibition); Inhibition of eosinophil activation and chemotaxisVEGF, Proteins in eosinophil chemotaxis pathwayData not available
Axitinib Anti-angiogenicVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KITIC₅₀: 0.2 nM (VEGFR1), 0.1 nM (VEGFR2), 0.1-0.3 nM (VEGFR3)
Bevacizumab Anti-angiogenicVEGF-AKₐ: 1.1 x 10⁸ M⁻¹s⁻¹; Kᵢ: 58 pM
Ranibizumab Anti-angiogenicVEGF-AKₐ: 1.5 x 10⁶ M⁻¹s⁻¹; Kᵢ: 46 pM
Montelukast Anti-inflammatory (Leukotriene inhibitor)CysLT1 receptorKᵢ: 0.08 nM

Note: Data for Axitinib, Bevacizumab, Ranibizumab, and Montelukast are provided for comparative purposes to illustrate the range of potencies for inhibitors of related pathways.

Experimental Protocols for Target Validation

To definitively identify and validate the protein targets of this compound, a series of robust experimental approaches are necessary. Below are detailed methodologies for key experiments.

Affinity Chromatography for Target Identification

Objective: To isolate and identify proteins from a cellular lysate that bind to this compound.

Methodology:

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the this compound derivative with the activated beads to achieve immobilization. Wash the beads extensively to remove any non-covalently bound ligand.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or eosinophils for inflammation studies) using a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-immobilized beads to allow for protein binding.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker arm alone.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Identification:

    • Elute the bound proteins using a competitive inhibitor (if known), a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise unique protein bands from the gel that are present in the this compound elution but not in the control.

    • Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the binding affinity and kinetics of the interaction between this compound and a purified candidate protein.

Methodology:

  • Protein Immobilization:

    • Immobilize the purified candidate target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

    • A control flow cell should be prepared by activating and deactivating the surface without protein immobilization to account for non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding and dissociation of this compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kᵢ), and the equilibrium dissociation constant (Kᵢ).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

Objective: To confirm the engagement of this compound with its target protein in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with either vehicle control or varying concentrations of this compound.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting using an antibody specific for the candidate target protein.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Pathways and Workflows

Signaling Pathway Implicated by Sulochrin's Activity

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Endothelial_Cell Endothelial Cell Survival, Proliferation, Migration PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Sulochrin Sulochrin Sulochrin->VEGF Inhibits

Caption: Putative inhibition of the VEGF signaling pathway by sulochrin.

Experimental Workflow for Target Identification

Target_ID_Workflow Start Start: Identify Bioactivity Affinity_Chrom Affinity Chromatography (this compound-beads) Start->Affinity_Chrom Mass_Spec LC-MS/MS Identification of Bound Proteins Affinity_Chrom->Mass_Spec Candidate_Proteins Candidate Target Proteins Mass_Spec->Candidate_Proteins SPR Surface Plasmon Resonance (SPR) for Binding Kinetics Candidate_Proteins->SPR CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Candidate_Proteins->CETSA Validated_Target Validated Target SPR->Validated_Target CETSA->Validated_Target

Caption: Proposed workflow for identifying and validating this compound's protein target(s).

Conclusion and Future Directions

While the direct molecular target of this compound remains to be elucidated, its structural similarity to sulochrin and its observed biological activity provide a strong rationale for investigating its potential role as an inhibitor of signaling pathways involved in angiogenesis and inflammation. The experimental workflows outlined in this guide offer a clear path forward for the definitive identification and characterization of this compound's protein interactions. Such studies are crucial for understanding its mechanism of action and for evaluating its potential as a therapeutic lead compound. Future research should focus on executing these validation studies to provide the quantitative data necessary for a complete and objective comparison with existing therapeutic agents.

Safety Operating Guide

Navigating the Safe Disposal of Hydroxysulochrin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Hydroxysulochrin, a fungal metabolite and plant growth regulator. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a step-by-step approach based on general best practices for chemical waste management, ensuring you remain at the forefront of laboratory safety.

Understanding this compound: Key Chemical Data

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.

PropertyValueSource
CAS Number 581068-64-6[1][2]
Molecular Formula C₁₇H₁₆O₈[1][2]
Molecular Weight 348.3 g/mol [1][2]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1]
Purity ≥70%[1][2]

Note: This information is based on available data for research-grade this compound.[1][2] Always refer to the documentation provided by your specific supplier.

Standard Operating Procedure for this compound Disposal

In the absence of a specific Safety Data Sheet, a conservative approach to disposal is required. The following protocol is a general guideline. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and to ensure compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be considered chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

3. Waste Collection:

  • Solid Waste: Collect unused this compound powder and contaminated solids in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof hazardous waste container. Ensure the container is properly labeled with the chemical name and concentration.

4. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area or as directed by your institution's EHS guidelines. Ensure the storage area is secure and away from incompatible materials.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste.

start Start: this compound Waste Generated consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes no_sds No Specific SDS Available sds_available->no_sds No collect_waste Collect Waste in Labeled Hazardous Waste Container follow_sds->collect_waste consult_ehs Consult Institutional Environmental Health & Safety (EHS) no_sds->consult_ehs ehs_guidance Follow EHS Guidance for Chemical Waste Disposal consult_ehs->ehs_guidance ehs_guidance->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste dispose_waste Arrange for Pickup by Approved Waste Vendor store_waste->dispose_waste end End: Proper Disposal Complete dispose_waste->end

Caption: Decision workflow for this compound disposal.

General Safety and Handling Precautions

While this guide focuses on disposal, proper handling is crucial to minimize waste and ensure safety.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[3][4]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up solid material or absorb liquid spills with an inert material and place it in a sealed container for disposal. Ventilate the area and wash the spill site.

By adhering to these general guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Essential Safety and Logistics for Handling Hydroxysulochrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Hydroxysulochrin, a fungal metabolite and plant growth regulator.[1] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended for added protection.[2]To prevent skin contact and absorption.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn if there is a splash hazard.[2]To protect against splashes that could cause serious eye damage.[2]
Respiratory Protection Use in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.To prevent inhalation of dust or aerosols.
Protective Clothing A lab coat (flame-resistant material is recommended), long pants, and closed-toe shoes are mandatory.[2]To protect the skin from accidental contact.[3]

Operational Plan

A systematic approach to handling this compound from preparation to disposal is essential for laboratory safety.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has been recently tested.[2]

  • Verify that an emergency eyewash station and safety shower are accessible and functional.[3]

  • Designate a specific area within the laboratory for handling this compound to minimize the risk of contamination.[2]

  • Before beginning work, ensure all necessary equipment and reagents are prepared and within easy reach inside the fume hood.[2]

2. Handling the Chemical:

  • Don all required PPE as outlined in the table above before handling the compound.[4]

  • Handle the solid form of this compound with care to avoid the generation of dust.[5] Use a spatula or other appropriate tools for transferring the solid.[2]

  • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[2]

  • Keep containers of this compound tightly closed when not in use.[2][6]

3. Spill Management:

  • In the event of a small spill, immediately cordon off the affected area.

  • Wearing the appropriate PPE, cover the spill with a suitable chemical absorbent material.[2]

  • Carefully collect the absorbed material into a designated hazardous waste container.[2]

  • Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.

  • For large spills, evacuate the laboratory and follow the institution's established emergency procedures.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[7] Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Container Management: Do not reuse empty containers that have held this compound. They should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Hydroxysulochrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_controls Verify Engineering Controls (Fume Hood, Eyewash) gather_materials Gather Materials & PPE prep_controls->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle this compound in Fume Hood don_ppe->handle_in_hood close_containers Keep Containers Closed handle_in_hood->close_containers spill Spill Occurs handle_in_hood->spill decontaminate Decontaminate Work Area close_containers->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe evacuate Evacuate (Large Spill) spill->evacuate Large contain Contain & Clean (Small Spill) spill->contain Small

Safe handling workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.